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  • Product: 1H-pyrazole-4-thiol
  • CAS: 82358-20-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Structure and Tautomerism of 1H-pyrazole-4-thiol

Abstract This technical guide provides a comprehensive examination of the chemical structure and tautomeric properties of 1H-pyrazole-4-thiol, a heterocyclic compound of significant interest in medicinal chemistry and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the chemical structure and tautomeric properties of 1H-pyrazole-4-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a well-established pharmacophore, and the introduction of a thiol group at the 4-position opens up a rich area of chemical space for the design of novel therapeutic agents. A critical aspect of the chemistry of 1H-pyrazole-4-thiol is its potential to exist in two tautomeric forms: the thiol and the thione. Understanding the equilibrium between these tautomers is paramount for predicting the molecule's reactivity, intermolecular interactions, and ultimately, its biological activity. This guide will delve into the structural nuances of these tautomers, present established methodologies for their characterization, and discuss the implications of this tautomerism in the context of drug design and development.

Introduction: The Significance of the Pyrazole Scaffold in Drug Discovery

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms and is considered a "privileged scaffold" in medicinal chemistry.[1] Pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2] Several commercially successful drugs, such as the anti-inflammatory agent celecoxib, feature a pyrazole core, underscoring the therapeutic importance of this heterocyclic motif.[2]

The functionalization of the pyrazole ring allows for the fine-tuning of its physicochemical and pharmacological properties. The introduction of a thiol group, as in 1H-pyrazole-4-thiol, provides a versatile handle for further chemical modifications and can also directly participate in interactions with biological targets. However, the presence of the thiol group also introduces the phenomenon of tautomerism, which must be thoroughly understood to exploit the full potential of this class of compounds.

The Chemical Structure of 1H-pyrazole-4-thiol

1H-pyrazole-4-thiol (C₃H₄N₂S) is an aromatic heterocyclic compound.[3] Its fundamental structure consists of a pyrazole ring with a thiol (-SH) group attached to the carbon atom at the 4-position. The IUPAC name for this compound is 1H-pyrazole-4-thiol, and its Chemical Abstracts Service (CAS) number is 82358-20-1.[3]

Physical and Chemical Properties
PropertyValueSource
Molecular FormulaC₃H₄N₂SPubChem[3]
Molecular Weight100.14 g/mol PubChem[3]
IUPAC Name1H-pyrazole-4-thiolPubChem[3]
InChIInChI=1S/C3H4N2S/c6-3-1-4-5-2-3/h1-2,6H,(H,4,5)PubChem[3]
SMILESC1=C(C=NN1)SPubChem[3]

Thiol-Thione Tautomerism in 1H-pyrazole-4-thiol

Tautomerism is a form of structural isomerism where isomers of a compound can interconvert through a chemical reaction.[4] In the case of 1H-pyrazole-4-thiol, the key tautomeric equilibrium is between the thiol form (1H-pyrazole-4-thiol) and the thione form (1,2-dihydropyrazole-4-thione). This equilibrium involves the migration of a proton and the shifting of double bonds.

It is well-established in the literature that for many heterocyclic compounds, the thione form is often more stable and predominates in condensed phases and solutions.[5] The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of substituents on the ring.

Tautomerism Thiol 1H-Pyrazole-4-thiol (Thiol Form) Thione 1,2-Dihydropyrazole-4-thione (Thione Form) Thiol->Thione Proton Transfer Thione->Thiol Proton Transfer

Caption: The tautomeric equilibrium between the thiol and thione forms of 1H-pyrazole-4-thiol.

Methodologies for Characterizing Tautomeric Equilibrium

A combination of spectroscopic techniques and computational methods is typically employed to investigate and quantify the tautomeric equilibrium of thiol-thione systems.

Spectroscopic Analysis

4.1.1. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for distinguishing between thiol and thione tautomers. The electronic transitions associated with each form give rise to distinct absorption bands.

  • Thiol Tautomer: Expected to exhibit absorption maxima below 300 nm, corresponding to π-π* transitions within the aromatic pyrazole ring.[6]

  • Thione Tautomer: Characterized by an absorption band in the range of 300-400 nm, which is attributed to the n-π* transition of the C=S chromophore.[6]

The relative intensities of these absorption bands in different solvents can provide qualitative and, with appropriate calibration, quantitative information about the position of the tautomeric equilibrium. Studies on similar heterocyclic thiones have shown that polar solvents tend to stabilize the thione form.[7]

4.1.2. Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the presence of specific functional groups characteristic of each tautomer.

  • Thiol Tautomer: The presence of a weak S-H stretching vibration, typically in the range of 2550-2600 cm⁻¹, would be indicative of the thiol form.

  • Thione Tautomer: The C=S stretching vibration, which typically appears in the region of 1050-1250 cm⁻¹, is a key marker for the thione form. The N-H stretching vibration of the pyrazole ring would also be present.

4.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for elucidating the detailed structure of the predominant tautomer in solution.

  • ¹H NMR: The chemical shift of the proton attached to the sulfur atom (S-H) in the thiol form would be distinct from the N-H proton signals in the thione form. The protons on the pyrazole ring will also have different chemical shifts depending on the tautomeric form.

  • ¹³C NMR: The chemical shift of the carbon atom bonded to the sulfur (C4) is particularly diagnostic. In the thiol form, this carbon is an sp²-hybridized aromatic carbon, while in the thione form, it is a thiocarbonyl carbon (C=S) and would resonate at a significantly different chemical shift.

For example, in a related compound, 3-Methyl-1H-pyrazole-4-thiol, the reported ¹H NMR spectrum in CDCl₃ shows a signal at 7.53 ppm for the pyrazole ring proton and a signal at 2.34 ppm for the methyl group protons. The absence of a distinct S-H proton signal in this published data may suggest the predominance of the thione form or rapid exchange.

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers and for calculating theoretical spectroscopic data that can be compared with experimental results.[6]

Computational Workflow:

  • Geometry Optimization: The structures of both the thiol and thione tautomers of 1H-pyrazole-4-thiol are optimized using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set.

  • Energy Calculations: The relative electronic energies (ΔE) and Gibbs free energies (ΔG) of the optimized structures are calculated to determine the thermodynamically more stable tautomer in the gas phase.

  • Solvent Effects: To model the influence of the solvent, the calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM). This is crucial, as solvent polarity can significantly impact the tautomeric equilibrium.

  • Spectroscopic Predictions: Theoretical IR frequencies and NMR chemical shifts can be calculated for each tautomer. These predicted spectra can then be compared with the experimental data to aid in the assignment of the observed signals to the correct tautomeric form.

ComputationalWorkflow cluster_0 Computational Analysis A Propose Tautomeric Structures (Thiol and Thione) B Geometry Optimization (DFT) e.g., B3LYP/6-311++G(d,p) A->B C Energy Calculation (ΔE, ΔG) B->C D Inclusion of Solvent Effects (PCM) C->D E Prediction of Spectroscopic Data (IR, NMR) D->E F Comparison with Experimental Data E->F G Determine Predominant Tautomer F->G

Caption: A typical computational workflow for studying tautomerism.

Synthesis of 1H-pyrazole-4-thiol and its Derivatives

A practical and scalable synthesis of pyrazole-4-thiols has been developed, which is crucial for making these compounds readily available for research and drug development.

Experimental Protocol: Synthesis of Pyrazole-4-thiols from 4-Iodopyrazoles

This protocol is adapted from a reported procedure and provides a general method for the synthesis of pyrazole-4-thiols.

Step 1: Copper-Catalyzed Thiolation

  • To a solution of the 4-iodopyrazole derivative in a suitable solvent (e.g., dioxane), add thiobenzoic acid (PhC(O)SH) as the "SH-surrogate".

  • Add a copper catalyst (e.g., CuI) and a ligand (e.g., a diamine).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon) until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, perform an aqueous work-up to isolate the intermediate S-(pyrazol-4-yl) benzoylthiolate.

Step 2: Deprotection

  • Dissolve the intermediate from Step 1 in a suitable solvent (e.g., methanol).

  • Add a base (e.g., sodium hydroxide) and stir the mixture at room temperature to cleave the benzoyl protecting group.

  • Acidify the reaction mixture with a suitable acid (e.g., HCl) to the appropriate pH to precipitate the desired pyrazole-4-thiol.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

This method is reported to be tolerant of various functional groups and is scalable.

Implications for Drug Development

The tautomeric state of 1H-pyrazole-4-thiol has profound implications for its use in drug development:

  • Receptor Binding: The thiol and thione forms have different shapes, hydrogen bonding capabilities, and lipophilicity. The predominant tautomer will dictate how the molecule interacts with its biological target. For instance, the thiol form can act as a hydrogen bond donor, while the thione form has a hydrogen bond acceptor (the sulfur atom) and a hydrogen bond donor (the N-H group).

  • Pharmacokinetics: The physicochemical properties influenced by tautomerism, such as solubility and membrane permeability, will affect the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

  • Chemical Reactivity: The thiol form is nucleophilic and can undergo reactions such as alkylation and oxidation. The thione form has a different reactivity profile. Understanding the tautomeric equilibrium is essential for designing stable and effective drug molecules.

Conclusion

1H-pyrazole-4-thiol is a valuable building block for the synthesis of novel bioactive compounds. A thorough understanding of its chemical structure, and particularly its thiol-thione tautomerism, is critical for its successful application in drug discovery. The combination of spectroscopic analysis and computational chemistry provides a robust framework for characterizing the tautomeric equilibrium. By elucidating the predominant tautomeric form under physiological conditions, researchers can make more informed decisions in the design and optimization of pyrazole-based drug candidates, ultimately leading to the development of more effective and safer therapeutics.

References

  • Beni, S., & Chermahini, A. N. (2014). A computational study on the tautomerism of 1H-pyrazole-5-thiol. Journal of Molecular Modeling, 20(5), 2227.
  • El-Faham, A., et al. (2017). Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one. Journal of Chemistry, 2017, 8543024.
  • Sert, Y., et al. (2015). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Journal of Molecular Structure, 1085, 10-21.
  • Karimi, M., & Ghiasi, R. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation.
  • Al-Majedy, Y. K., et al. (2017). Tautomerism and antioxidant activity of some 4-acylpyrazolone-based Schiff bases: a theoretical study. RSC Advances, 7(83), 52835-52845.
  • García, J. I., et al. (2021). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetochemistry, 7(10), 136.
  • ChemRxiv. (2023). Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. [Link]

  • Journal of Chemical Research. (2013). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 5(12), 1255-1259.
  • Canadian Journal of Chemistry. (1985). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 63(11), 3073-3078.
  • Claramunt, R. M., et al. (2006). The tautomerism of pyrazoles. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206.
  • ResearchGate. (2023). X-ray single crystal structure of 4 i. [Link]

  • ResearchGate. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism. [Link]

  • PubMed. (2015). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl). [Link]

  • Molecules. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(3), 660.
  • OUCI. (n.d.). Experimental and theoretical studies of pyrazole-4-carbaldehyde derivatives by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. [Link]

  • ORCA - Cardiff University. (2020). The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2-yl)-1H-pyrazole-3-carboxamide. [Link]

  • PubChem. (n.d.). 1H-Pyrazole-4-thiol. [Link]

  • MDPI. (2020).

Sources

Exploratory

Thermodynamic Properties of 1H-Pyrazole-4-Thiol: A Technical Guide

Executive Summary 1H-pyrazole-4-thiol (CAS: 82358-20-1) represents a critical scaffold in medicinal chemistry, serving as a bioisostere for phenolic and heteroaromatic alcohol moieties. Unlike its 3- or 5-substituted iso...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1H-pyrazole-4-thiol (CAS: 82358-20-1) represents a critical scaffold in medicinal chemistry, serving as a bioisostere for phenolic and heteroaromatic alcohol moieties. Unlike its 3- or 5-substituted isomers, the 4-substituted variant exhibits unique thermodynamic stability profiles due to the preservation of aromaticity in its tautomeric states. This guide provides a rigorous analysis of its thermodynamic properties—specifically acidity (pKa), lipophilicity (LogP), and tautomeric equilibria—and outlines validated experimental protocols for their determination.

Key Thermodynamic Insight: The 4-position thiol is thermodynamically distinct from the 3/5-position analogues. While 3/5-thiols can tautomerize to stable thione forms (breaking aromaticity but gaining C=S bond stability), 1H-pyrazole-4-thiol remains predominantly in the thiol (-SH) form to preserve the pyrazole aromatic sextet.

Structural Thermodynamics & Tautomerism

The thermodynamic behavior of 1H-pyrazole-4-thiol is governed by two primary equilibria: Annular Tautomerism (N-H migration) and Thiol-Thione Tautomerism .

Annular Tautomerism (N1-H ⇌ N2-H)

In the gas phase and non-polar solvents, the 1H- and 2H- tautomers are degenerate (identical energy) due to the symmetry of the 4-substituted ring. However, in polar solvents or the solid state, intermolecular hydrogen bonding breaks this degeneracy. The barrier for proton transfer is low (~140 kJ/mol intramolecular, but significantly lower via solvent bridges), allowing rapid equilibration.

Thiol-Thione Equilibrium (The "Forbidden" Thione)

A critical thermodynamic feature of the 4-isomer is the instability of the thione form.

  • 3/5-position: Tautomerization to a thione is possible (e.g., 1,2-dihydro-3H-pyrazole-3-thione) because the C=S bond can conjugate with the C=N bond.

  • 4-position: Forming a thione at C4 (4H-pyrazole-4-thione) would require the formation of a cross-conjugated system that disrupts the 6π-electron aromaticity of the pyrazole ring. Consequently, the thiol form is favored by >40 kJ/mol , making the thione effectively inaccessible under standard conditions.

Visualization of Tautomeric Pathways

Tautomerism Thiol_1H 1H-pyrazole-4-thiol (Aromatic, Stable) Major Species Thiol_2H 2H-pyrazole-4-thiol (Aromatic, Stable) Degenerate in Gas Phase Thiol_1H->Thiol_2H Fast Proton Transfer (Annular Tautomerism) Thione_4H 4H-pyrazole-4-thione (Non-Aromatic, Unstable) High Energy Penalty Thiol_1H->Thione_4H Forbidden (Loss of Aromaticity)

Figure 1: Tautomeric landscape of 1H-pyrazole-4-thiol.[1][2][3] Note the high energy barrier preventing the formation of the 4-thione species.

Physicochemical Profile

The following data summarizes the core thermodynamic parameters. Where experimental values for the specific CAS are scarce in open literature, values are derived from high-fidelity QSPR models and validated analogue comparison.

PropertyValue / RangeConfidenceThermodynamic Implication
Molecular Formula C₃H₄N₂SExactMW = 100.14 g/mol
LogP (Oct/Wat) -0.30 to 0.10High (Comp.)Slightly hydrophilic; high aqueous solubility compared to thiophenol.
pKa₁ (Thiol -SH) 6.8 ± 0.5Medium (Pred.)More acidic than alkyl thiols (pKa ~10) due to aromatic ring electron withdrawal.
pKa₂ (Pyrazolium) 2.5 ± 0.2High (Analogue)Protonation of N2; weaker base than imidazole (pKa ~7).
pKa₃ (Pyrazolate) 13.5 ± 0.5High (Analogue)Deprotonation of N1-H; very weak acid.
H-Bond Donors 2 (N-H, S-H)ExactS-H is a weak donor; N-H is a strong donor.
H-Bond Acceptors 1 (N:)ExactN2 lone pair is the primary acceptor site.

Detailed Thermodynamic Properties

Acid-Base Dissociation (pKa)

1H-pyrazole-4-thiol is a polyprotic ampholyte. Its ionization state is pH-dependent, which governs its solubility and binding affinity.

  • Cationic Form (pH < 2): Protonation at N2. The species is positively charged.

  • Neutral Form (pH 3 - 6): The dominant species. Exists as the neutral zwitterion-like tautomer or uncharged molecule.

  • Mono-Anionic Form (pH 7 - 12): Deprotonation of the Thiol (-SH) group. This is the physiologically relevant species. The negative charge is delocalized into the ring, but less effectively than in thiophenol, leading to a pKa ~6.8.

  • Di-Anionic Form (pH > 13): Deprotonation of the N1-H.

Thermodynamic Driver: The acidity of the -SH group is enhanced relative to alkyl thiols by the electron-withdrawing nature of the sp² nitrogens (inductive effect, -I), though the π-excessive nature of the ring mitigates this slightly compared to phenyl rings.

Lipophilicity & Solvation (LogP/LogD)
  • LogP (~ -0.3): The negative LogP indicates a preference for the aqueous phase. This is thermodynamically driven by the high enthalpy of hydration (

    
    ) of the pyrazole nitrogens, which can accept and donate hydrogen bonds with water.
    
  • LogD (pH 7.4): At physiological pH, the thiol is partially deprotonated (pKa ~6.8). The presence of the thiolate anion significantly lowers the LogD (to < -1.0), reducing membrane permeability but enhancing solubility.

Thermal Stability
  • Melting Point: Predicted to be in the range of 160–180°C (decomposition often occurs before boiling).

  • Lattice Energy: High lattice energy is expected due to the formation of intermolecular hydrogen bond networks (N-H···N) and weaker (S-H···N) interactions.

  • Decomposition: Pyrazoles are generally thermally stable up to 250°C. The primary decomposition pathway for the thiol is oxidative dimerization to the disulfide (4,4'-dipyrazolyl disulfide), a reaction that is exothermic and spontaneous in air.

Experimental Protocols

Protocol A: Determination of pKa via Spectrophotometric Titration

Objective: To determine the precise pKa of the thiol group by monitoring the UV shift of the thiolate anion.

Reagents:

  • Compound: 1H-pyrazole-4-thiol (>98% purity).

  • Buffer: Universal buffer (Britton-Robinson) ranging pH 2.0 to 12.0.

  • Instrument: UV-Vis Spectrophotometer with temperature control (25°C).

Workflow:

  • Stock Solution: Dissolve 1 mg of compound in 10 mL methanol (co-solvent may be needed, keep <5% v/v).

  • Titration: Prepare 10 aliquots of buffer at 1.0 pH unit intervals. Add 10 µL stock to 3 mL buffer.

  • Scan: Record spectra (200–400 nm). The thiolate anion typically exhibits a bathochromic shift (red shift) and hyperchromic effect compared to the neutral thiol.

  • Calculation: Plot Absorbance (

    
     of anion) vs. pH. Fit to the Henderson-Hasselbalch equation:
    
    
    
    
Protocol B: LogP Determination via Shake-Flask (Miniaturized)

Objective: To measure the partition coefficient between 1-octanol and water.

Reagents:

  • Phases: HPLC-grade 1-octanol (water-saturated) and Water (octanol-saturated).

  • Analysis: HPLC-UV or LC-MS.

Workflow:

LogP_Protocol Step1 Presaturation Equilibrate Octanol & Water for 24h Step2 Dissolution Dissolve compound in Octanol-sat. Water Step1->Step2 Step3 Partitioning Mix with Water-sat. Octanol (1:1 ratio) Shake 1h @ 25°C Step2->Step3 Step4 Phase Separation Centrifuge 3000g, 10 min Step3->Step4 Step5 Quantification Analyze both phases via HPLC Step4->Step5

Figure 2: Miniaturized Shake-Flask Protocol for LogP determination.

Data Processing:



Note: Ensure pH of the water phase is buffered to pH 3.0 to keep the thiol neutral during LogP measurement. For LogD, measure at pH 7.4.

References

  • Elguero, J., et al. "Tautomerism of Pyrazoles." Advances in Heterocyclic Chemistry, vol. 76, 2000, pp. 1-260. Link

  • Alkorta, I., & Elguero, J. "Theoretical studies on the tautomerism of pyrazole derivatives." Journal of Chemical Information and Modeling, 2005. Link

  • PubChem. "Compound Summary for CID 20064967: 1H-pyrazole-4-thiol." National Center for Biotechnology Information. Link

  • Menyhárd, D. K., et al. "Thermodynamics of Thiol-Thione Tautomerism in Heterocycles." Journal of Physical Chemistry A, 2018. (General reference for heterocycle tautomerism thermodynamics).
  • NIST Chemistry WebBook. "1H-Pyrazole Thermochemistry Data." National Institute of Standards and Technology. Link

Sources

Foundational

An In-Depth Technical Guide to the Electronic Structure and HOMO-LUMO Gap of 1H-pyrazole-4-thiol

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science, valued for its metabolic stability and ver...

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science, valued for its metabolic stability and versatile chemical functionality.[1][2] 1H-pyrazole-4-thiol, in particular, represents a critical building block for introducing a nucleophilic sulfur moiety, enabling the synthesis of diverse molecular architectures. A profound understanding of this molecule's electronic structure is paramount for predicting its reactivity, tuning its properties, and rationally designing next-generation therapeutics and functional materials. This guide provides a comprehensive framework for determining and interpreting the electronic structure and frontier molecular orbitals (HOMO-LUMO) of 1H-pyrazole-4-thiol. We will explore the critical preliminary step of tautomer analysis, detail robust computational protocols using Density Functional Theory (DFT), and outline self-validating experimental workflows employing UV-Visible Spectroscopy and Cyclic Voltammetry.

The Foundational Question: Unraveling the Tautomeric Landscape

Before any electronic property can be accurately predicted or measured, the ground-state molecular structure must be unequivocally established. For 1H-pyrazole-4-thiol, this is not trivial due to the existence of multiple tautomers—isomers that differ by the position of a proton. Two primary tautomeric equilibria must be considered: the pyrazole ring N-H tautomerism and the thiol-thione tautomerism of the substituent.

  • Ring Tautomerism: The proton on the pyrazole ring can reside on either nitrogen, leading to 1H- and 2H-isomers.

  • Thiol-Thione Tautomerism: The C4-substituent can exist as an aromatic thiol (-SH) or a non-aromatic thione (C=S).

Combining these possibilities gives rise to at least four potential low-energy tautomers. Computational studies on analogous heterocyclic systems, such as 1,2,4-triazole-3-thione, have consistently shown that the thione form is the most stable tautomer in the gas phase and in polar solvents .[3][4][5] This preference is a crucial insight; the increased stability of the C=S double bond and associated amide-like resonance within the ring often outweighs the energy penalty of disrupting aromaticity. Conversely, in non-polar solvents, the equilibrium can shift to favor the thiol form.[6]

Expert Insight: The failure to identify and use the correct ground-state tautomer is the most significant potential source of error in subsequent electronic structure calculations. The energy difference between tautomers can be substantial, leading to fundamentally incorrect predictions of reactivity and spectral properties. Therefore, the first step in any analysis must be a computational comparison of the relative stabilities of all possible tautomers.

Tautomers cluster_ring Pyrazole Ring Tautomerism cluster_substituent Thiol-Thione Tautomerism cluster_combined Resulting Equilibria for 1H-pyrazole-4-thiol 1H_Thiol 1H-pyrazole-4-thiol 2H_Thiol 2H-pyrazole-4-thiol 1H_Thiol->2H_Thiol H+ shift Thione Pyrazoline-4-thione Thiol Pyrazole-4-thiol Thiol->Thione H+ shift T1 1H-Thiol Form T2 1,2-dihydro-Thione Form T1->T2 T3 2H-Thiol Form T1->T3 T4 2,3-dihydro-Thione Form T2->T4 T3->T4

Caption: Key tautomeric equilibria of 1H-pyrazole-4-thiol.

The Language of Reactivity: Frontier Molecular Orbitals (FMO)

The chemical behavior of a molecule is dominated by the interactions of its highest energy electrons and the availability of its lowest energy empty orbitals. These are known as the Frontier Molecular Orbitals (FMOs).

  • HOMO (Highest Occupied Molecular Orbital): This orbital contains the most energetic, most easily removed electrons. Its energy level (EHOMO) is a measure of the molecule's electron-donating capacity (nucleophilicity). A higher EHOMO (less negative) indicates a stronger electron donor.

  • LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital available to accept electrons. Its energy level (ELUMO) reflects the molecule's electron-accepting ability (electrophilicity). A lower ELUMO indicates a stronger electron acceptor.

  • The HOMO-LUMO Gap (ΔE): The energy difference, ΔE = ELUMO - EHOMO, is a critical descriptor of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO.[7][8] Conversely, a small gap suggests the molecule is more reactive and can be excited by lower energy light.[9]

FMO_Concept cluster_0 Molecular Orbitals LUMO LUMO (Lowest Unoccupied MO) Accepts Electrons HOMO HOMO (Highest Occupied MO) Donates Electrons HOMO->LUMO Excitation LowerOrbitals ... Energy Energy Arrow cluster_0 cluster_0 EnergyGap ΔE = ELUMO - EHOMO (HOMO-LUMO Gap) Relates to Reactivity & UV-Vis Absorption

Caption: The Frontier Molecular Orbital (FMO) concept.

Computational Protocol: A DFT-Based Approach

Density Functional Theory (DFT) provides a robust and computationally efficient method for modeling the electronic structure of organic molecules.[7] The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) is a well-established and reliable level of theory for this class of compounds.[3][5]

Step-by-Step Computational Workflow
  • Tautomer Geometry Optimization:

    • Action: Build all plausible tautomers of 1H-pyrazole-4-thiol. Perform a full geometry optimization for each using the Opt keyword in a quantum chemistry software package (e.g., Gaussian).

    • Causality: This step finds the lowest energy (most stable) three-dimensional arrangement of atoms for each tautomer. It is the essential prerequisite for accurate energy calculations.

  • Frequency Calculation & Verification:

    • Action: Perform a frequency calculation (Freq keyword) on each optimized structure at the same level of theory.

    • Self-Validation: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state, not a stable structure, and the optimization must be revisited. This step validates the integrity of the optimized geometry.

  • Relative Energy Analysis:

    • Action: Compare the total electronic energies (with zero-point vibrational energy correction) of all validated tautomers.

    • Decision Point: Identify the global minimum energy tautomer. All subsequent analyses will be performed on this structure. For 1H-pyrazole-4-thiol, this is predicted to be a thione form.[3]

  • Frontier Orbital Analysis:

    • Action: Using the optimized geometry of the most stable tautomer, perform a single-point energy calculation. Extract the energies of the HOMO and LUMO.

    • Data Extraction:

      • EHOMO (eV)

      • ELUMO (eV)

      • ΔE = ELUMO - EHOMO (eV)

    • Visualization: Generate cube files for the HOMO and LUMO and visualize their surfaces. The HOMO surface will highlight the regions from which an electron is most easily donated (sites of electrophilic attack), while the LUMO surface shows where an incoming electron would be accepted (sites of nucleophilic attack).

DFT_Workflow start Define Tautomers opt 1. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq 2. Frequency Calculation opt->freq check Verify: No Imaginary Frequencies? freq->check analyze 3. Compare Energies & Identify Most Stable Tautomer check->analyze Yes reopt Re-optimize Geometry check->reopt No fmo 4. Analyze Frontier Orbitals (HOMO, LUMO, Gap) analyze->fmo end Electronic Structure Data fmo->end reopt->opt

Caption: Workflow for DFT-based electronic structure analysis.

Experimental Validation: Grounding Theory in Reality

Computational models, however robust, must be validated by empirical data. A two-pronged experimental approach using UV-Vis spectroscopy and cyclic voltammetry provides a comprehensive picture of the frontier orbital energies.

Protocol 1: UV-Visible (UV-Vis) Spectroscopy
  • Principle: The absorption of UV or visible light by a molecule promotes an electron from an occupied orbital to an unoccupied one. The lowest energy absorption often corresponds to the HOMO → LUMO transition.[10] The energy of this transition provides a direct experimental measure of the HOMO-LUMO gap.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution (e.g., 10-5 to 10-6 M) of 1H-pyrazole-4-thiol in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). Note: As solvent polarity can affect tautomeric equilibrium, testing in both polar and non-polar solvents is advised.[6]

    • Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm) using a dual-beam spectrophotometer, with a cuvette containing the pure solvent as a reference.

    • Data Analysis: Identify the absorption onset (λonset), which is the wavelength at the "foot" of the lowest energy absorption peak. Convert this wavelength to energy to estimate the optical gap: Egap (eV) ≈ 1240 / λonset (nm)

Protocol 2: Cyclic Voltammetry (CV)
  • Principle: CV measures the potential at which a molecule is oxidized (loses an electron) and reduced (gains an electron). The oxidation potential is related to the energy required to remove an electron from the HOMO, while the reduction potential relates to the energy released when an electron is added to the LUMO.[11]

  • Methodology:

    • System Setup: Use a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • Sample Preparation: Dissolve the sample in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6, in acetonitrile). Add a small amount of an internal standard with a known, stable redox potential, such as the ferrocene/ferrocenium (Fc/Fc+) couple.[12]

    • Measurement: Scan the potential and record the resulting current to generate a voltammogram. Record the onset potential for the first oxidation (Eox) and the first reduction (Ered).

    • Data Analysis: The HOMO and LUMO energy levels can be estimated using well-established empirical equations, referencing the potential against the Fc/Fc+ couple (assumed to be -4.8 eV relative to the vacuum level):[12] EHOMO (eV) ≈ -[Eoxonset (vs Fc/Fc+) + 4.8] ELUMO (eV) ≈ -[Eredonset (vs Fc/Fc+) + 4.8]

Exp_Validation cluster_UV UV-Vis Spectroscopy cluster_CV Cyclic Voltammetry uv_prep Prepare Dilute Solution uv_meas Measure Absorbance Spectrum uv_prep->uv_meas uv_anal Find λ_onset uv_meas->uv_anal uv_calc Calculate Optical Gap E_gap ≈ 1240 / λ_onset uv_anal->uv_calc data Validated Electronic Energy Levels uv_calc->data cv_prep Prepare Solution with Electrolyte & Ferrocene cv_meas Record Voltammogram cv_prep->cv_meas cv_anal Find E_ox & E_red (onset) cv_meas->cv_anal cv_calc Calculate E_HOMO & E_LUMO cv_anal->cv_calc cv_calc->data start Synthesized 1H-pyrazole-4-thiol cluster_UV cluster_UV start->cluster_UV cluster_CV cluster_CV start->cluster_CV

Caption: Experimental workflow for HOMO-LUMO determination.

Data Synthesis and Application in Drug Discovery

By integrating computational and experimental results, a validated understanding of the electronic properties of 1H-pyrazole-4-thiol can be achieved.

ParameterComputational (DFT)Experimental (CV)Experimental (UV-Vis)
EHOMO (eV) EHOMO from calculation-[Eoxonset + 4.8]Not directly measured
ELUMO (eV) ELUMO from calculation-[Eredonset + 4.8]Not directly measured
ΔE (Gap, eV) ELUMO - EHOMOELUMO - EHOMO≈ 1240 / λonset
Table 1: Framework for summarizing and comparing theoretical and experimental electronic structure data for 1H-pyrazole-4-thiol.

Authoritative Grounding: It is common for DFT-calculated gaps to be larger than experimental optical gaps. This discrepancy arises because the DFT calculation typically models an isolated molecule in the gas phase, while the experimental measurement includes solvent effects and intermolecular interactions. The CV-derived electrochemical gap is often considered a more direct comparison to the theoretical value.

Application for Drug Development Professionals:

  • Predicting Reactivity: The HOMO distribution, likely concentrated on the sulfur and pyrazole ring nitrogens, indicates where the molecule will act as a nucleophile in synthetic reactions. The LUMO distribution highlights sites susceptible to nucleophilic attack.

  • Receptor Binding Insights: The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes electron-rich (negative potential) and electron-poor (positive potential) regions.[13] This is invaluable for predicting hydrogen bonding and other non-covalent interactions with a biological target.

  • Rational Analogue Design: Understanding the electronic structure of the core scaffold allows for the rational design of derivatives. Adding electron-withdrawing groups to the pyrazole ring is predicted to lower both HOMO and LUMO energies, making the molecule a better electron acceptor. Conversely, electron-donating groups will raise these energies, enhancing its nucleophilicity. This allows for the fine-tuning of a molecule's properties to optimize its pharmacokinetic and pharmacodynamic profile.

Conclusion

The electronic structure and HOMO-LUMO gap of 1H-pyrazole-4-thiol are fundamental properties that govern its behavior from the synthetic flask to biological systems. A rigorous, multi-faceted approach is essential for their accurate determination. This guide emphasizes that a proper analysis must begin with a thorough investigation of the molecule's tautomeric preferences, as this dictates the ground-state structure. By coupling the predictive power of Density Functional Theory with the empirical validation of UV-Vis spectroscopy and cyclic voltammetry, researchers can build a reliable and actionable model of this versatile chemical scaffold, accelerating the discovery and development of novel pyrazole-based innovations.

References

  • Davari, M. D., et al. (2009). "Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives." Journal of Molecular Modeling, 16(5), 989-998. Available at: [Link]

  • Selim, H., et al. (2019). "Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole." RSC Advances, 9(47), 27509-27520. Available at: [Link]

  • Manikandan, A., et al. (2022). "DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE." Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Al-Douh, M. H., et al. (2018). "Cyclic Voltammetric Study of 3,5-Diaryl-1-phenyl-2-pyrazolines." International Journal of Electrochemical Science, 13, 843-855. Available at: [Link]

  • Adhikari, B., et al. (2022). "Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations." AIMS Press. Available at: [Link]

  • Garon, E., et al. (2020). "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols." Molecules, 25(24), 5996. Available at: [Link]

  • Hossain, M. A., et al. (2020). "DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate." SN Applied Sciences, 2(7), 1235. Available at: [Link]

  • Funar-Timofei, S., et al. (2022). "Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints." Materials, 15(16), 5567. Available at: [Link]

  • Issabayeva, G., et al. (2014). "The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method." Journal of Chemical and Pharmaceutical Research, 6(5), 899-904. Available at: [Link]

  • NIST. (n.d.). "1H-Pyrazole." NIST Chemistry WebBook. Available at: [Link]

  • Abdel-Halim, H. M., et al. (2015). "Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines." Journal of Chemical and Pharmaceutical Research, 7(12), 48-55. Available at: [Link]

  • Haymoor, I. (2024). "HOMO and LUMO Analysis through Cyclic Voltammetry." Prezi. Available at: [Link]

  • Adhikari, B., et al. (2022). "Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations." ResearchGate. Available at: [Link]

  • Madalambika, V. B., et al. (2025). "Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation." ResearchGate. Available at: [Link]

  • Aydin, M., et al. (2024). "Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design." ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). "UV-Vis absorption and normalised emission spectra of the pyrazole..." ResearchGate. Available at: [Link]

  • D'yakonov, V. A., et al. (2024). "Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene." RSC Advances. Available at: [Link]

  • Geoff H. (2017). "Cyclic Voltammetry - HOMO and LUMO levels." Chemistry Stack Exchange. Available at: [Link]

  • ResearchGate. (n.d.). "The HOMO–LUMO gap calculated by DFT studies." ResearchGate. Available at: [Link]

  • Sahu, S., et al. (2021). "Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage." ACS Omega, 6(19), 12486–12497. Available at: [Link]

  • ResearchGate. (2018). "How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data?" ResearchGate. Available at: [Link]

  • Davari, M. D., et al. (2009). "Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives." ResearchGate. Available at: [Link]

  • Schott, E., et al. (2018). "Tuning the molecular/electronic structure of new substituted pyrazoles: Synthesis, biological trials, theoretical approaches and Hammett correlations." Journal of the Chilean Chemical Society. Available at: [Link]

  • Selim, H., et al. (2019). "Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole." RSC Publishing. Available at: [Link]

  • MDPI. (n.d.). "Special Issue 'Molecular Structure, Electronic, and Vibrational Spectra Theoretical Calculations in Materials Sciences'." MDPI. Available at: [Link]

Sources

Exploratory

1H-pyrazole-4-thiol CAS number and physical constants

Part 1: Chemical Identity & Physical Constants 1H-pyrazole-4-thiol (CAS: 82358-20-1 ) is a high-value heterocyclic building block used in the synthesis of bioactive compounds, particularly kinase inhibitors and metal-coo...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Chemical Identity & Physical Constants

1H-pyrazole-4-thiol (CAS: 82358-20-1 ) is a high-value heterocyclic building block used in the synthesis of bioactive compounds, particularly kinase inhibitors and metal-coordinating ligands. Unlike its oxygen analogue (4-hydroxypyrazole), which can exist in stable keto forms, the 4-thiol variant predominantly retains its aromatic enethiol character, though it is highly susceptible to oxidative dimerization.

Core Physical Data Table
ConstantValueNotes
CAS Number 82358-20-1 Unique identifier for the parent unsubstituted compound.[1]
IUPAC Name 1H-pyrazole-4-thiolAlternative: 4-mercaptopyrazole.
Molecular Formula C₃H₄N₂S
Molecular Weight 100.14 g/mol Monoisotopic Mass: 100.0095 Da.
Physical State Viscous Oil / Low-Melting SolidOften isolated as a crude oil; highly prone to oxidation. Pure crystalline forms are rare without stabilization.
Solubility DMSO, MeOH, DCMSoluble in polar organic solvents; Potassium salt is water-soluble [1].
Acidity (pKa) ~6.5 (SH), ~14 (NH)Predicted. The pyrazole ring electron density lowers the thiol pKa relative to alkyl thiols (~10).
LogP 0.33 (Predicted)Low lipophilicity due to polarity of the pyrazole ring.
Storage -20°C, under ArgonCritical : Stored under inert atmosphere to prevent disulfide formation.

Part 2: Structural Analysis & Tautomerism

Understanding the tautomeric landscape of 1H-pyrazole-4-thiol is essential for predicting its reactivity in nucleophilic substitutions and metal coordination.

Tautomeric Equilibrium

Pyrazoles exhibit annular tautomerism (proton migration between N1 and N2). In the case of 4-substituted pyrazoles, the 1H and 2H tautomers are degenerate (identical) due to symmetry, unless the nitrogen is substituted.

However, a critical distinction exists between the thiol (–SH) and thione (=S) forms. Unlike 5-hydroxypyrazoles, which often exist as pyrazolones, 1H-pyrazole-4-thiol exists almost exclusively in the thiol form . The thione tautomer would disrupt the aromatic sextet of the pyrazole ring, creating an energetically unfavorable zwitterionic or non-aromatic species.

Tautomerism Thiol Aromatic Thiol Form (Dominant) Thione Thione Form (Unstable/Non-Aromatic) Thiol->Thione Tautomerization (Disfavored) Disulfide Disulfide Oxidation Product (Common Impurity) Thiol->Disulfide O2 Oxidation

Figure 1: Tautomeric preference and oxidative instability pathway. The aromatic thiol form is thermodynamically preferred over the thione.

Part 3: Synthesis & Preparation Protocols

Direct sulfuration of the pyrazole ring is challenging due to the electron-rich nature of the heterocycle. The most authoritative and scalable method involves a Copper(I)-catalyzed cross-coupling of 4-iodopyrazole with a thiol surrogate, preventing catalyst poisoning by free thiols.

Protocol: Cu-Catalyzed C–S Coupling (The "Surrogate" Method)

This protocol, adapted from recent methodologies (e.g., ChemRxiv, 2025 [1]), avoids the use of foul-smelling reagents and high-pressure H₂S.

Reagents
  • Substrate: 4-Iodo-1H-pyrazole (or N-protected derivative).

  • Thiol Source: Thiobenzoic acid (PhCOSH) – acts as a protected thiol surrogate.

  • Catalyst: CuI (10 mol%).

  • Ligand: 1,10-Phenanthroline or diamine ligands.

  • Base: Cs₂CO₃ or K₂CO₃.

  • Solvent: Toluene or Dioxane.

Step-by-Step Workflow
  • Coupling Reaction:

    • Charge a reaction vessel with 4-iodopyrazole (1.0 eq), CuI (0.1 eq), Ligand (0.2 eq), and Base (2.0 eq).

    • Add Thiobenzoic acid (1.2 eq) and solvent.

    • Heat to 100–110°C for 12–24 hours under Argon.

    • Mechanism:[2] Oxidative addition of Cu to C–I, followed by ligand exchange with PhCOS⁻ and reductive elimination yields the S-benzoyl intermediate .

  • Hydrolysis (Deprotection):

    • Treat the intermediate S-benzoyl pyrazole with mild aqueous base (NaOH or K₂CO₃ in MeOH).

    • Stir at room temperature for 1–2 hours.

    • Observation: The solution turns yellow.

  • Isolation (Critical Step):

    • Acidify the mixture carefully to pH ~4–5 using dilute HCl.

    • Note: Do not use strong oxidizing acids.

    • Extract immediately with degassed Ethyl Acetate or DCM.

    • Concentrate under reduced pressure (keep temperature <40°C) to obtain the crude thiol.

Synthesis Start 4-Iodo-1H-pyrazole Intermediate S-Benzoyl Intermediate (Stable Precursor) Start->Intermediate C-S Coupling Reagents PhCOSH, CuI, Base 110°C, Ar Product 1H-Pyrazole-4-thiol (Air Sensitive) Intermediate->Product Deprotection Hydrolysis Hydrolysis (NaOH/MeOH) Oxidation Dipyrazolyl Disulfide (Impurity) Product->Oxidation Air Exposure

Figure 2: Synthetic route via Copper-catalyzed cross-coupling using a thiobenzoate surrogate.

Part 4: Handling, Stability, and Applications

Stability & Storage

1H-pyrazole-4-thiol is an air-sensitive nucleophile . Upon exposure to atmospheric oxygen, it rapidly dimerizes to bis(1H-pyrazol-4-yl)disulfide .

  • Handling: Always handle in a glovebox or under a positive pressure of Nitrogen/Argon.

  • Purification: Avoid silica gel chromatography if possible, as the acidic/oxidative surface promotes disulfide formation. Distillation is difficult due to high boiling point and thermal instability; recrystallization (if solid) or use as a crude oil is preferred.

  • Long-term Storage: Store at -20°C in sealed vials flushed with Argon.

Applications in Drug Discovery
  • Fragment-Based Drug Design (FBDD): The pyrazole-thiol motif serves as a metal-binding pharmacophore (MBP) in metalloenzyme inhibitors (e.g., Zinc-dependent histone deacetylases or matrix metalloproteinases) [2].

  • Covalent Inhibitors: The nucleophilic thiol at the 4-position can be utilized to react with electrophilic "warheads" on target proteins, or conversely, the pyrazole can be functionalized with electrophiles (e.g., acrylamides) where the thiol acts as a synthetic handle.

  • Ligand Chemistry: It acts as a monodentate or bridging ligand in coordination complexes (e.g., with Au, Ag, or Pt), often used in catalysis or luminescent materials.

References

  • Bozhanov, V., et al. "Practical Synthesis of Pyrazol-4-thiols." ChemRxiv (Preprint), 2025 . DOI:

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 20064967, 1H-Pyrazole-4-thiol."[1] PubChem, 2025 .[1][3] URL: [Link]

  • Sigma-Aldrich. "Safety Data Sheet: 1H-Pyrazole derivatives." Merck KGaA, 2026 . (General safety data for pyrazole class).

Sources

Foundational

Crystal Structure Analysis of 1H-Pyrazole-4-Thiol Derivatives

The following technical guide details the structural analysis, synthesis, and crystallographic characterization of 1H-pyrazole-4-thiol derivatives. Technical Guide for Structural Chemists & Medicinal Scientists Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis, synthesis, and crystallographic characterization of 1H-pyrazole-4-thiol derivatives.

Technical Guide for Structural Chemists & Medicinal Scientists

Executive Summary & Structural Significance

1H-pyrazole-4-thiol derivatives represent a critical scaffold in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., pyrido[3,4-d]pyrimidines) and antimicrobial agents.[1] Unlike their 3- or 5-substituted counterparts, which often exist in equilibrium with keto/thione forms, the 4-thiol isomer predominantly retains the aromatic thiol character due to the lack of direct conjugation with the ring nitrogens that would stabilize a thione tautomer.[1]

This guide provides a rigorous framework for synthesizing, crystallizing, and analyzing these compounds, with a focus on distinguishing tautomeric states and mapping intermolecular hydrogen bonding networks (H-bonds) using Single Crystal X-Ray Diffraction (SC-XRD).[1]

Synthesis & Crystallization Protocol

Obtaining high-quality single crystals of 4-mercaptopyrazoles is challenging due to the high susceptibility of the thiol group to oxidation, forming disulfides. The following protocol minimizes oxidation and ensures phase purity.

Synthesis: Copper-Catalyzed C-S Bond Formation

Reference: Practical Synthesis of Pyrazol-4-thiols (ChemRxiv, 2025)

Reaction Logic: Direct sulfenylation is difficult. A robust method uses a "masked" thiol surrogate (thiobenzoic acid) coupled with a copper catalyst to convert 4-iodopyrazoles to 4-benzoylthio-pyrazoles, followed by mild deprotection.[1][2]

Step-by-Step Workflow:

  • Coupling: React 4-iodopyrazole with PhC(O)SH (1.2 eq), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) in DMSO at 80-100°C.

  • Deprotection: Treat the intermediate with hydrazine hydrate or mild aqueous base (NaOH) under an inert atmosphere (Argon/N2).

  • Isolation: Acidify to pH 3-4 to precipitate the free thiol. Crucial: Perform all workups with degassed solvents to prevent disulfide dimerization.

Crystallization Strategy

To obtain X-ray quality crystals, one must suppress the formation of the disulfide (S-S) impurity, which disrupts the lattice.[1]

ParameterRecommendationRationale
Solvent System Degassed MeOH/Ethanol or DCM/HexaneRemoves dissolved O2; prevents oxidation.
Reducing Agent TCEP or DTT (trace amounts)Scavenges trace oxidants during slow evaporation.[1]
Temperature 4°C (Slow Evaporation)Slower growth reduces disorder in the flexible -SH group.
Atmosphere N2/Argon blanketEssential to maintain the thiol (-SH) state.[1]

Structural Analysis & Crystallography

Data Collection Parameters[3]
  • Temperature: Collect data at 100 K (or lower). Thiol groups often exhibit high thermal motion or rotational disorder around the C-S bond. Low temperature freezes these conformations, allowing precise location of the S atom.[1]

  • Resolution: Aim for <0.8 Å to resolve the electron density of the thiol hydrogen (H-S), which is critical for defining H-bond networks.

Solving the Phase Problem & Refinement
  • Disorder Handling: The sulfur atom in 4-position may show split positions. Use the PART instruction in SHELXL to model disorder.

  • Hydrogen Location: The H atom on sulfur is often invisible in initial maps. Locate it via Difference Fourier Synthesis (

    
     map).[1] Look for a residual peak ~1.3 Å from S. If unresolvable, constrain using AFIX 147 (idealized S-H geometry) but allow torsion angle refinement.[1]
    
Tautomerism Analysis (The Core Challenge)

Pyrazole derivatives can exist as 1H- or 2H-tautomers. In the solid state, this is determined by the H-bond network.[1]

  • 1H-Tautomer: Proton resides on N1. The C3-C4 and C4-C5 bond lengths will differ slightly due to localized double bond character.

  • Thiol vs. Thione:

    • Thiol Form (-SH): C-S bond length ≈ 1.74 - 1.78 Å .[1]

    • Thione Form (=S): C=S bond length ≈ 1.64 - 1.68 Å .[1]

    • Note: In 4-substituted pyrazoles, the Thiol form is energetically favored because the thione form would disrupt the aromatic sextet of the pyrazole ring.

Intermolecular Interactions & Packing

The crystal packing is governed by a competition between strong N-H...N hydrogen bonds and weaker S-H...N interactions.

  • Primary Motif (N-H...N): Pyrazoles typically form trimers or catemers (infinite chains) linked by

    
     bonds.[1]
    
  • Secondary Motif (S-H...X): The thiol proton is a weak donor.[1] Expect

    
     (lateral interactions) or 
    
    
    
    interactions with the aromatic ring of a neighbor.[1]
  • Comparison to Halogens: 4-Chloro and 4-Bromo pyrazoles are often isostructural (forming trimers).[1][3][4][5] 4-Thiol derivatives may deviate from this due to the directional H-bond capability of the -SH group, potentially forming layered structures similar to 4-fluoro analogues.[1]

Visualization of Structural Logic

G cluster_0 Synthesis & Isolation cluster_1 Crystallographic Analysis S1 4-Iodopyrazole Precursor S2 Cu-Catalyzed Thiolation S1->S2 S3 4-Benzoylthio Intermediate S2->S3 S4 Deprotection (Argon atm) S3->S4 S5 1H-Pyrazole-4-Thiol S4->S5 Prevents S-S C1 Data Collection (100 K) S5->C1 Crystallization C2 Difference Fourier Map C1->C2 C3 Locate H(S) (~1.3 Å from S) C2->C3 C4 Define Tautomer (C-S vs C=S) C3->C4

Caption: Workflow from synthesis to structural refinement, highlighting critical control points for preventing oxidation and locating the thiol proton.

Applications in Drug Discovery

The structural data derived from 1H-pyrazole-4-thiol derivatives directly informs Structure-Activity Relationship (SAR) studies:

  • Docking Validation: The precise orientation of the -SH group (defined by the C-C-S-H torsion angle) determines if it acts as a donor or acceptor in the protein binding pocket (e.g., Cysteine targeting in covalent inhibitors).[1]

  • Bioisosterism: Crystallographic data allows comparison of the van der Waals volume of the -SH group vs. -Cl or -CH3 substituents, aiding in steric optimization.

References

  • Synthesis Protocol: "Practical Synthesis of Pyrazol-4-thiols." ChemRxiv, 2025.[1][2] Link[1]

  • Comparative Crystallography: "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles." MDPI / Crystals, 2023.[1] Link

  • Tautomerism Overview: "Tautomerism in Pyrazoles: A Crystallographic Perspective." Structural Chemistry, 2022.[1][6]

  • Application Context: "Sulfone substituted pyrido[3,4-d]pyrimidine derivatives for the treatment of cancer." Google Patents, 2025.[1] Link

Sources

Exploratory

Advanced Coordination Chemistry of 1H-Pyrazole-4-Thiol

This guide explores the coordination chemistry of 1H-pyrazole-4-thiol , a ligand characterized by its "Janus-faced" electronic structure: a hard nitrogen-donor face and a soft sulfur-donor face. This dual functionality e...

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the coordination chemistry of 1H-pyrazole-4-thiol , a ligand characterized by its "Janus-faced" electronic structure: a hard nitrogen-donor face and a soft sulfur-donor face. This dual functionality enables the construction of heterometallic clusters, functionalized Metal-Organic Frameworks (MOFs), and targeted metallodrugs.

Ligand Design, Structural Paradigms, and Bio-Applications

Executive Summary: The "Soft-Hard" Duality

1H-pyrazole-4-thiol (4-MPz) represents a distinct class of heterocyclic ligands. Unlike its 3- or 5-substituted isomers, the thiol group at the 4-position is electronically coupled to the aromatic system but spatially distinct from the nitrogen coordination pocket. This geometric isolation allows for orthogonal coordination :

  • The N-Face (Hard/Borderline): The pyrazolate nitrogens (

    
    ) typically bridge metals like Cu(II), Co(II), or Zn(II) to form planar 
    
    
    
    rings or clusters.
  • The S-Face (Soft): The thiol group at

    
     exhibits high affinity for soft metals (Au(I), Ag(I), Pt(II)), allowing for the decoration of pyrazolate clusters or the anchoring of complexes onto gold surfaces.
    

This guide details the synthesis, coordination modes, and experimental protocols for leveraging 4-MPz in materials science and drug discovery.

Ligand Synthesis and Tautomeric Considerations
2.1 Synthesis via Copper-Catalyzed C-S Coupling

Direct thiolation of the pyrazole ring is challenging due to the electron-rich nature of the heterocycle. The most robust industrial protocol utilizes a copper-catalyzed cross-coupling of 4-iodopyrazole with thiobenzoic acid, followed by deprotection.

Reaction Scheme:

  • Coupling: 4-Iodopyrazole + PhCOSH

    
     4-(Benzoylthio)pyrazole
    
  • Hydrolysis: 4-(Benzoylthio)pyrazole

    
     1H-pyrazole-4-thiol + PhCOOH
    
2.2 Tautomerism: Thiol vs. Thione

Unlike 3-mercaptopyrazoles, which exist in equilibrium with a stable thione form (NH-C=S), 4-mercaptopyrazole predominantly exists as the thiol (-SH) tautomer .[1]

  • Reasoning: A thione at the 4-position would require a quinoid-type disruption of the aromatic sextet, which is energetically unfavorable (

    
     kcal/mol penalty).
    
  • Implication: In coordination chemistry, 4-MPz acts exclusively as a thiolate (

    
    )  or neutral thiol (
    
    
    
    )
    ligand, never as a thione donor.
Structural Paradigms & Coordination Modes

The versatility of 4-MPz arises from its ability to adopt multiple binding modes, often simultaneously in heterometallic systems.

3.1 Mode A: The "Decorated" Pyrazolate Bridge (

-N,N')

The deprotonated pyrazolate bridges two metal centers (


). The thiol group remains uncoordinated, available for post-synthetic modification (PSM) or hydrogen bonding.
  • Typical Metals: Cu(II), Ni(II), Co(II).

  • Application: Porous MOFs where the pore surface is lined with free -SH groups for heavy metal capture (Hg, Pb).

3.2 Mode B: The S-Bound Terminal (

-donor)

The pyrazole NH remains protonated, and the metal coordinates exclusively to the sulfur.

  • Typical Metals: Au(I), Hg(II).

  • Application: Formation of metallodrugs where the pyrazole ring acts as a lipophilic carrier for the cytotoxic metal.

3.3 Mode C: The Heterometallic Linker (

-S,N,N')

The ligand bridges three metal ions. The nitrogen face binds hard metals (constructing the framework), while the sulfur face binds soft metals (doping the material).

  • Structure:

    
     backbone with an orthogonal 
    
    
    
    bond.

Visualization of Coordination Logic:

CoordinationModes Ligand 1H-Pyrazole-4-Thiol ModeA Mode A: Bridging Pyrazolate (Free -SH) Ligand->ModeA Deprotonation (NH) ModeB Mode B: S-Bound Terminal (Protonated N) Ligand->ModeB Deprotonation (SH) ModeC Mode C: Heterometallic Linker (Fully Deprotonated) Ligand->ModeC Double Deprotonation MetalsA Hard Metals (Cu, Zn, Co) ModeA->MetalsA N,N'-Bridging MetalsB Soft Metals (Au, Ag, Hg) ModeB->MetalsB S-Coordination MetalsC Mixed Systems (Zn/Au, Cu/Ag) ModeC->MetalsC Orthogonal Binding

Caption: Logical flow of coordination modes for 1H-pyrazole-4-thiol based on deprotonation state and metal hardness.

Experimental Protocols
Protocol 1: Synthesis of a Gold(I)-4-Mercaptopyrazole Anti-Arthritic Candidate

Target: A linear S-Au-P complex analogous to Auranofin.

Reagents:

  • Chloro(triphenylphosphine)gold(I) [

    
    ]
    
  • 1H-pyrazole-4-thiol

  • Sodium Methoxide (NaOMe)

  • Dichloromethane (DCM) / Methanol (MeOH)

Methodology:

  • Pre-activation: Dissolve 1.0 mmol of 1H-pyrazole-4-thiol in 10 mL MeOH. Add 1.0 mmol NaOMe. Stir for 15 min under

    
     to generate the thiolate.
    
  • Metalation: Dissolve 1.0 mmol

    
     in 10 mL DCM. Add dropwise to the thiolate solution.
    
  • Reaction: Stir at room temperature for 2 hours. The solution typically turns from colorless to pale yellow.

  • Workup: Filter through Celite to remove NaCl. Concentrate the filtrate in vacuo to ~2 mL.

  • Crystallization: Layer with hexane and store at -20°C.

  • Validation:

    
     NMR should show a shift from -3 ppm (starting material) to ~35 ppm (product).
    
Protocol 2: Post-Synthetic Modification of a ZIF-8 Analogue

Target: Functionalizing a Zinc-Imidazolate Framework with thiol groups for catalysis.

Methodology:

  • Synthesis: Prepare a standard ZIF synthesis using

    
     and a mixture of 2-methylimidazole (90%) and 1H-pyrazole-4-thiol (10%).
    
  • Solvothermal Conditions: Heat at 100°C in DMF for 24 hours.

  • Activation: Solvent exchange with ethanol (3x) and activation at 120°C under vacuum.

  • Characterization: PXRD to confirm SOD topology. IR spectroscopy to confirm the presence of -SH stretch (~2550 cm⁻¹).

Quantitative Data Summary
Property1H-Pyrazole-4-Thiol3-Mercaptopyrazole (Isomer)Relevance
pKa (SH) ~6.5~7.84-isomer is more acidic; easier to metalate at neutral pH.
pKa (NH) ~13.0~11.54-isomer pyrazole ring is less acidic.
Tautomer Thiol (-SH)Thione (=S) dominant4-isomer retains aromaticity upon S-binding.
Coordination Linear (S) or Bridging (N,N)Chelating (S,N)4-isomer favors polymeric/cluster structures over chelation.
Critical Applications in Drug Development
6.1 Anticancer Gold(I) Complexes

Complexes of the type


 have shown cytotoxicity profiles superior to Cisplatin in resistant ovarian cancer lines.
  • Mechanism: The thiolate ligand prevents premature reduction of Au(I) in the blood. Upon entering the cell, the soft Au(I) undergoes exchange with selenocysteine residues in Thioredoxin Reductase (TrxR) , inhibiting the enzyme and inducing oxidative stress-mediated apoptosis.

6.2 Antimicrobial Silver Coatings

Ag(I) coordination polymers using 4-MPz form stable, non-soluble networks.

  • Release Mechanism: The high stability constant of the Ag-S bond (

    
    ) ensures a slow, sustained release of 
    
    
    
    ions, preventing bacterial biofilm formation on implants without causing systemic toxicity.
References
  • Synthesis of Pyrazole-4-thiols: Bozhanov, V., et al. "Practical Synthesis of Pyrazol-4-thiols from Diverse 4-Iodopyrazoles." ChemRxiv, 2025.

  • Coordination Modes of Pyrazolates: La Monica, G., & Ardizzoia, G. A.[2] "The Role of the Pyrazolate Ligand in Building Polynuclear Transition Metal Systems." Progress in Inorganic Chemistry, Vol 46.

  • Gold(I) Pyrazolate Clusters: "Ligand-Directed Metalation of a Gold Pyrazolate Cluster." Inorganic Chemistry, 2023.[3][4]

  • Bioactivity of Gold Complexes: "Antibacterial silver and gold complexes of imidazole and 1,2,4-triazole derived N-heterocyclic carbenes." Dalton Transactions, 2013.

  • Metal-Organic Frameworks: "Metal pyrazolate frameworks: crystal engineering access to stable functional materials." Chemical Society Reviews, 2025.

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Surface Engineering with 1H-Pyrazole-4-Thiol SAMs

Executive Summary This guide details the protocol for fabricating self-assembled monolayers (SAMs) using 1H-pyrazole-4-thiol on noble metal substrates (Au, Cu, Ag). Unlike conventional alkanethiols, which rely solely on...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for fabricating self-assembled monolayers (SAMs) using 1H-pyrazole-4-thiol on noble metal substrates (Au, Cu, Ag). Unlike conventional alkanethiols, which rely solely on van der Waals forces for lateral stabilization, 1H-pyrazole-4-thiol introduces a heterocyclic headgroup capable of intermolecular hydrogen bonding (N-H···N) and pH-responsive behavior.[1]

These unique properties make this molecule a critical candidate for:

  • Next-Gen Corrosion Inhibition: Forming dense, chemically resistant barriers on copper interconnects.

  • SERS Probes: acting as a Raman-active reporter with high scattering cross-sections.

  • Bio-Interfaces: Providing a semi-rigid scaffold for further functionalization via the secondary amine.

Mechanistic Insight: Why 1H-Pyrazole-4-Thiol?

To engineer a successful monolayer, one must understand the molecular behavior at the interface.

The Dual-Anchor Mechanism

While the thiol (-SH) group forms a strong covalent coordinate bond with the metal surface (approx. 45 kcal/mol on Au), the pyrazole ring dictates the packing density.

  • Primary Anchor (Chemisorption):

    
    
    
  • Secondary Stabilization (Lateral Interactions): The pyrazole ring at the 4-position allows the nitrogen atoms (positions 1 and 2) to interact with neighbors. At neutral pH, the tautomeric equilibrium allows for hydrogen bond networks that "lock" the monolayer in place, offering superior thermal stability compared to simple phenyl thiols.

Visualization of Assembly Logic

SAM_Mechanism cluster_0 Critical Control Point Solution 1H-Pyrazole-4-Thiol (Solution Phase) Physisorption Physisorption (Fast Kinetics, <1 min) Solution->Physisorption Diffusion Chemisorption Chemisorption (S-Au Bond) (Oxidative Addition) Physisorption->Chemisorption Anchor Formation Organization Lateral Organization (Slow Kinetics, 1-24h) Chemisorption->Organization VdW & H-Bonding FinalSAM Crystalline SAM (H-Bond Stabilized) Organization->FinalSAM Equilibrium

Figure 1: Kinetic stages of SAM formation.[2] The "Organization" phase is critical for 1H-pyrazole-4-thiol due to the steric requirements of the heterocyclic ring.

Protocol A: High-Density SAM Fabrication on Gold (Au)

Objective: Create a defect-free monolayer for sensing or electrochemical blocking. Substrate: Au(111) on Mica or Sputtered Au on Silicon/Glass.

Materials & Reagents
ComponentSpecificationPurpose
Ligand 1H-pyrazole-4-thiol (>95%)Active Monolayer Agent
Solvent Absolute Ethanol (200 proof)Solvation (Polar protic aids H-bonding)
Etchant Piranha Solution (3:1 H₂SO₄:H₂O₂)DANGER: Removes organics; exposes atomic Au.
Gas High-purity Nitrogen (N₂)Drying and displacing O₂
Step-by-Step Methodology
  • Substrate Activation (The "Reset"):

    • Action: Immerse gold substrate in Piranha solution for 60 seconds.

    • Caution: Piranha solution explodes on contact with organics. Use glass only.

    • Alternative: UV/Ozone treatment for 20 minutes followed by an ethanol rinse.

    • Validation: The gold surface should be hydrophilic (water contact angle < 10°).

  • Solution Preparation:

    • Prepare a 1.0 mM solution of 1H-pyrazole-4-thiol in absolute ethanol.

    • Note: Sonicate for 5 minutes to ensure complete dissolution. If the solution is cloudy, filter through a 0.2 µm PTFE filter.

  • Incubation (Self-Assembly):

    • Immerse the clean gold slide into the solution.

    • Time: 24 hours at room temperature (20-25°C).

    • Why 24h? While adsorption happens in minutes, the reorganization of the pyrazole rings to maximize H-bonding takes hours.

    • Environment:[3] Seal the container to prevent solvent evaporation. Keep in the dark to prevent photo-oxidation of the thiol.

  • Rinsing (Removal of Physisorbed Layers):

    • Remove slide and rinse copiously with:

      • Absolute Ethanol (removes unbound thiol).

      • Deionized Water (removes salts/ions).

      • Absolute Ethanol (aids drying).

  • Drying:

    • Blow dry with a stream of N₂ gas. Do not let the solvent evaporate naturally, as this leaves "coffee-ring" stains of impurities.

Protocol B: Corrosion Inhibition on Copper (Cu)[1]

Objective: Protect copper interconnects or surfaces from acidic corrosion (e.g., 1M HCl). Context: Pyrazoles are superior to simple alkanethiols here because they form a complex with Cu ions, creating a "passivation layer."

Workflow Diagram

Corrosion_Protocol Cu_Prep Cu Surface Prep (Acid Etch) Immersion Immersion (1-4 Hours) Cu_Prep->Immersion Inhibitor_Mix Inhibitor Solution (5-10 mM in EtOH) Inhibitor_Mix->Immersion Film_Form Protective Film Formation Immersion->Film_Form Adsorption Testing Validation (Tafel Plots / EIS) Film_Form->Testing

Figure 2: Industrial workflow for applying 1H-pyrazole-4-thiol as a corrosion inhibitor.

Specific Modifications for Copper

Unlike gold, copper has a native oxide layer (


) that must be managed.
  • Pre-treatment: Etch copper foil in 7M

    
     for 10-15 seconds or dilute HCl to remove native oxides immediately before coating.
    
  • Concentration: Increase thiol concentration to 5-10 mM . Copper surfaces are rougher and more reactive, requiring a higher flux of molecules to outcompete re-oxidation.

  • Validation (Tafel Polarization):

    • A successful coating will shift the corrosion potential (

      
      ) positively (anodic protection) or decrease the corrosion current (
      
      
      
      ) by >90% compared to bare copper.

Characterization & Quality Control

How do you know it worked? Use this "Self-Validating" checklist.

TechniqueObservation (Pass Criteria)Mechanism Verified
Contact Angle Water angle: 60° - 75°The surface is no longer metallic (hydrophilic) nor fully alkyl (hydrophobic). It reflects the polar pyrazole ring.
XPS (X-Ray Photoelectron Spectroscopy) S 2p: Doublet at ~162 eV (bound thiolate). Absence of peak at ~164 eV (unbound thiol). N 1s: Distinct peak at ~400 eV.Confirms chemical bonding (S-Au) and presence of the headgroup.
SERS (Raman) Sharp peaks at ~1400-1600 cm⁻¹ (Ring stretching).Confirms molecular orientation.[4] Enhancement indicates proximity to the surface.
Cyclic Voltammetry Redox blocking of Ferricyanide (

). Peak separation (

) increases significantly.
Confirms the layer is pinhole-free and blocks electron transfer.

Troubleshooting Guide

  • Issue: Low SERS signal intensity.

    • Cause: The monolayer may be lying flat (face-on) rather than standing up.

    • Fix: Increase incubation time to 48h or increase concentration to force a high-density "standing" phase.

  • Issue: High background current in electrochemical sensing.

    • Cause: Pinholes in the SAM.

    • Fix: "Backfill" the SAM by incubating the modified electrode in a short-chain thiol (e.g., mercaptoethanol) for 10 minutes to plug gaps.

References

  • Niklewski, A., et al. (2004). Fabrication of self-assembled monolayers exhibiting a thiol-terminated surface.[4] Langmuir.[3][4][5] [Link] (Foundational work on thiol-terminated surfaces and fabrication strategies).[4]

  • Kuznetsov, Y. I. (2023). Inhibition of corrosion of copper and copper alloys by 1H-1,2,4-triazole and its derivatives.[6] ResearchGate.[6][7] [Link] (Provides the industrial context for heterocyclic azoles/thiols in copper protection).

  • Kudelski, A. (2019). SERS Studies of Adsorption on Gold Surfaces of Mononucleotides with Attached Hexanethiol Moiety. Molecules.[2][3][4][5][6][8][9][10][11][12] [Link] (Demonstrates the SERS characterization of thiol-anchored heterocyclic rings).

  • ChemRxiv (2025). Practical Synthesis of Pyrazol-4-thiols. [Link] (Recent advances in accessing the specific 4-thiol isomer).

Sources

Application

Application Note: Corrosion Inhibition of Copper Surfaces using 1H-Pyrazole-4-Thiol

The following Application Note is a comprehensive technical guide for the utilization of 1H-pyrazole-4-thiol as a corrosion inhibitor for copper surfaces. This guide synthesizes established electrochemical protocols with...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is a comprehensive technical guide for the utilization of 1H-pyrazole-4-thiol as a corrosion inhibitor for copper surfaces. This guide synthesizes established electrochemical protocols with the specific chemical behavior of heterocyclic thiols.

Executive Summary

This guide details the protocol for applying 1H-pyrazole-4-thiol (Pz-4-SH) as a high-efficiency corrosion inhibitor for copper in acidic and saline environments. Unlike simple alkyl thiols, Pz-4-SH offers a dual-mode protection mechanism:

  • Primary Anchoring: Formation of a covalent Cu–S bond (chemisorption).

  • Secondary Stabilization:

    
    -electron interaction and nitrogen coordination from the pyrazole ring, providing superior film stability compared to standard alkanethiols.
    

This molecule is particularly relevant for researchers in semiconductor packaging , marine coatings , and drug-delivery device protection where copper interconnects require molecular-level passivation without thick polymer coatings.

Chemical Profile & Handling

Molecule: 1H-pyrazole-4-thiol CAS: (Generic for Pyrazole Thiols) | MW: 100.14 g/mol Solubility: Soluble in Ethanol, Methanol, DMSO; sparingly soluble in water.[1]

Critical Handling Note (The "Disulfide Risk")

Like all thiols, Pz-4-SH is prone to oxidative coupling to form disulfides (Pz-S-S-Pz) upon exposure to air, which renders it inactive for Cu-S bonding.

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Solution Prep: All solvents must be degassed (sparged with

    
     for 15 mins) prior to dissolution.
    

Mechanism of Action

The inhibition efficiency (IE) of Pz-4-SH relies on the formation of a Self-Assembled Monolayer (SAM) or a thick adsorption film.

Adsorption Pathway[2][3][4][5]
  • Physisorption: Rapid diffusion of Pz-4-SH to the Cu surface.

  • Chemisorption (Deprotonation): The thiol group (-SH) deprotonates, forming a thiolate (

    
    ) species that bonds covalently to Cu sites (
    
    
    
    ).
  • Tautomeric Equilibrium: The pyrazole ring exists in equilibrium between 1H and 2H tautomers. The unprotonated nitrogen can coordinate with adjacent Cu sites, creating a "bidentate-like" effect that enhances film rigidity.

AdsorptionMechanism cluster_solution Bulk Solution cluster_interface Copper Interface (Helmholtz Layer) cluster_surface Copper Surface (Cu) Pz_Sol 1H-pyrazole-4-thiol (Solvated) Oxidation Disulfide Formation (Inactive) Pz_Sol->Oxidation O2 Exposure Physisorption Physisorption (Van der Waals) Pz_Sol->Physisorption Diffusion Deprotonation S-H Bond Cleavage (-H+) Physisorption->Deprotonation Chemisorption Cu-S Covalent Bond (Primary Anchor) Deprotonation->Chemisorption Thiolate Formation Pi_Stack Pyrazole Ring Stacking (Lateral Interaction) Chemisorption->Pi_Stack Film Densification N_Coord Cu-N Coordination (Secondary Anchor) Chemisorption->N_Coord Steric Alignment

Figure 1: Mechanistic pathway of 1H-pyrazole-4-thiol adsorption on copper, highlighting the critical transition from solvated species to a dual-anchored protective film.

Experimental Protocols

Protocol A: Self-Assembled Monolayer (SAM) Formation

Best for: Fundamental surface studies, sensor applications, and microelectronics.

Materials:

  • Polycrystalline Copper coupons (99.99%) or Cu-sputtered silicon wafers.

  • Absolute Ethanol (degassed).

  • 1H-pyrazole-4-thiol.[2]

  • Glacial Acetic Acid (optional, for oxide removal).

Workflow:

  • Surface Preparation:

    • Polish Cu coupons with SiC paper (up to 2000 grit) and alumina slurry (0.05 µm).

    • Sonicate in acetone (5 min)

      
       ethanol (5 min) 
      
      
      
      ultrapure water.
    • Activation: Dip in 5%

      
       for 10s to remove native oxide immediately before coating. Rinse with degassed ethanol.
      
  • Incubation:

    • Prepare a 1.0 mM solution of Pz-4-SH in degassed ethanol.

    • Immerse the activated Cu coupon into the solution.

    • Time: 24 hours at Room Temperature (25°C) in a sealed, dark container (or glovebox).

  • Rinsing:

    • Remove coupon and rinse copiously with pure ethanol to remove physisorbed (unbound) molecules.

    • Dry under a gentle stream of Nitrogen gas.

Protocol B: Electrochemical Corrosion Testing

Best for: Determining Inhibition Efficiency (IE%) in aggressive media (e.g., 1M HCl).

Setup: Three-electrode cell (Working: Cu; Counter: Pt wire; Ref: Ag/AgCl or SCE).

Workflow:

  • Electrolyte: Prepare 1M HCl (aggressive) or 3.5% NaCl (marine).

  • Inhibitor Dosing: Add Pz-4-SH at concentrations: 0.1 mM, 0.5 mM, 1.0 mM, 5.0 mM. (Note: Predissolve Pz-4-SH in 1 mL ethanol before adding to aqueous acid to ensure dispersion).

  • OCP Stabilization: Immerse Cu electrode and monitor Open Circuit Potential (OCP) for 30-60 mins until stable (drift < 2 mV/5 min).

  • EIS Measurement:

    • Frequency: 100 kHz to 0.01 Hz.

    • Amplitude: 10 mV RMS.[3]

  • Potentiodynamic Polarization (Tafel):

    • Scan Range: -250 mV to +250 mV vs. OCP.

    • Scan Rate: 1.0 mV/s (slow scan required for equilibrium).

Data Analysis & Interpretation

Electrochemical Impedance Spectroscopy (EIS)

The formation of the Pz-4-SH layer will manifest as a significant increase in the charge transfer resistance (


) and a decrease in double-layer capacitance (

).

Equivalent Circuit Model: Use a Modified Randles Circuit:


 or 

for high-quality films.
ParameterSymbolUninhibited CuInhibited Cu (Pz-4-SH)Interpretation
Charge Transfer Resistance

Low (< 100

)
High (> 1000

)
Indicates blockage of electron transfer at the interface.
CPE Magnitude

HighLowDisplacement of water molecules by the organic inhibitor.
Phase Angle Max

~40-50°> 75°Approaches ideal capacitor behavior (smooth, homogeneous film).
Polarization (Tafel) Curves

Calculate Inhibition Efficiency (


) using the corrosion current density (

):


  • Anodic Shift: If

    
     shifts >85 mV positively, Pz-4-SH acts as an Anodic Inhibitor (blocking Cu dissolution).
    
  • Mixed Shift: If shift is <85 mV, it is a Mixed-Type Inhibitor (blocking both dissolution and hydrogen evolution). Note: Pyrazole thiols are typically mixed-type.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Inhibition Efficiency Oxidation of ThiolUse fresh Pz-4-SH; add reducing agent (e.g., TCEP) if compatible, or strictly degas solvents.
Noisy EIS Data at Low Freq Unstable OCPIncrease stabilization time (up to 2 hrs); ensure reference electrode is not clogged.
Pitting Observed Incomplete CoverageIncrease concentration to 5 mM; increase immersion time to 48h for SAMs.
Precipitation in Acid Solubility LimitAdd 5-10% Ethanol co-solvent to the 1M HCl electrolyte.

References

The protocols and mechanisms described above are grounded in the established behavior of heterocyclic thiols and pyrazole derivatives on copper surfaces.

  • Thiol Adsorption Mechanism

    • Source: "Thiol Adsorption on and Reduction of Copper Oxide Particles and Surfaces."[4][5][6] Langmuir, 2016.

    • Relevance: Establishes the reduction of surface CuO to Cu(I) during thiol chemisorption.
  • Pyrazole Inhibition Efficiency

    • Source: "Corrosion inhibition of copper in chloride solutions by pyrazole."[1][7] Corrosion Science (via ResearchGate), 2025.[8]

    • Relevance: Validates the efficacy of the pyrazole ring in blocking Cu dissolution in acidic media.[7][9]

  • Heterocyclic Thiol Protocols (Analogous)

    • Source: "Inhibiting effects 4,5-Diphenyl-1H-Imidazole-2-Thiol for C38 steel in 1 M HCl: Electrochemical study." ResearchGate, 2025.[4][8]

    • Relevance: Provides the baseline electrochemical parameters (EIS/Tafel) for imidazole-thiols, which are structural analogs to pyrazole-thiols.
  • Selective Adsorption

    • Source: "Selective Adsorption of Thiol-Containing Molecules on Copper Sulfide Surfaces." Journal of Physical Chemistry C, 2014.
    • Relevance: Details the specificity of the S-Cu bond form

Sources

Method

Strategic Functionalization of Polymer Architectures with 1H-Pyrazole-4-Thiol

Application Note: AN-PYR-SH-001 Executive Summary The grafting of 1H-pyrazole-4-thiol onto polymer backbones represents a high-value modification strategy for developing advanced functional materials, including heavy met...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PYR-SH-001

Executive Summary

The grafting of 1H-pyrazole-4-thiol onto polymer backbones represents a high-value modification strategy for developing advanced functional materials, including heavy metal chelators, kinase-inhibiting drug delivery systems, and catalytic supports. Unlike simple alkyl thiols, 1H-pyrazole-4-thiol possesses a heterocyclic core that introduces unique polarity, hydrogen-bonding capabilities, and tautomeric behavior.

This guide addresses the primary synthetic challenge: Regioselectivity. The pyrazole ring contains both a nucleophilic sulfur and nitrogen atoms. Without precise protocol control, competitive N-alkylation can occur, diminishing the desired thioether linkage. This document details three field-proven protocols designed to maximize S-grafting efficiency while suppressing oxidative dimerization.

Chemical Logic & Mechanistic Grounding

The pKa Advantage

The acidity of the thiol group in 1H-pyrazole-4-thiol is significantly higher (lower pKa) than that of standard alkyl thiols due to the electron-withdrawing nature of the aromatic pyrazole ring.

  • Alkyl Thiol pKa: ~10.5

  • 1H-Pyrazole-4-Thiol pKa: ~6.0 – 7.0 (Thiol group)

Implication: At physiological pH (7.4) or in the presence of mild bases (e.g., K₂CO₃), the thiol exists predominantly as the highly nucleophilic thiolate anion (RS⁻), while the pyrazole nitrogens (pKa ~14 for deprotonation) remain neutral. This pKa differential is the "control knob" for achieving >95% S-selectivity over N-selectivity.

The Oxidation Challenge

Pyrazole thiols are prone to rapid oxidative dimerization to form disulfides (R-S-S-R) in the presence of atmospheric oxygen.

  • Requirement: All protocols below require rigorous degassing or the inclusion of a reducing agent (e.g., TCEP) that does not interfere with the grafting chemistry.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal grafting method for your specific polymer backbone.

GraftingDecisionMatrix Start Polymer Backbone Functional Group Alkene Alkene / Allyl (e.g., Polybutadiene) Start->Alkene Halide Halide (e.g., Chloromethylstyrene) Start->Halide Maleimide Maleimide / Acrylate (e.g., PEG-Maleimide) Start->Maleimide MethodA Method A: Radical Thiol-Ene Click Alkene->MethodA UV / Radical Initiator MethodB Method B: Nucleophilic Substitution Halide->MethodB Mild Base (K2CO3) MethodC Method C: Michael Addition Maleimide->MethodC pH 6.5-7.5

Figure 1: Strategic selection of grafting protocols based on polymer functionality.

Detailed Protocols

Method A: Radical-Mediated Thiol-Ene "Click" Coupling

Target Substrates: Polymers with pendant vinyl, allyl, or norbornene groups (e.g., Poly(allyl glycidyl ether), Polybutadiene). Mechanism: Formation of a thiyl radical followed by anti-Markovnikov addition to the alkene. This method is highly orthogonal and tolerant of other functional groups.

Materials:

  • Polymer substrate (dissolved in solvent).[1]

  • 1H-pyrazole-4-thiol (1.2 – 1.5 equivalents per alkene).

  • Photoinitiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone) or Irgacure 2959.

  • Solvent: Anhydrous DMF or DMSO (essential for pyrazole solubility).

  • UV Light Source (365 nm).

Protocol:

  • Dissolution: Dissolve the polymer in DMF in a quartz reaction vessel.

  • Reagent Addition: Add 1H-pyrazole-4-thiol and DMPA (0.05 eq).

  • Degassing (CRITICAL): Sparge the solution with Argon for 20 minutes. Oxygen quenches radicals and promotes disulfide formation.

  • Irradiation: Irradiate with UV light (365 nm, ~10 mW/cm²) for 30–60 minutes under continuous stirring.

  • Purification: Precipitate the polymer into cold diethyl ether or methanol (depending on polymer solubility) to remove unreacted thiol and initiator.

  • Validation: 1H NMR will show the disappearance of alkene vinyl protons (5.0–6.0 ppm) and the appearance of thioether adjacent methylene protons.

Method B: Nucleophilic Substitution (SN2)

Target Substrates: Polymers with electrophilic halides (e.g., Merrifield Resin, Poly(vinylbenzyl chloride)). Mechanism: Direct displacement of the halide by the thiolate anion.

Materials:

  • Chloromethyl-functionalized polymer.[1]

  • 1H-pyrazole-4-thiol (1.5 eq).

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃). Avoid strong hydroxide bases to prevent side reactions.

  • Catalyst (Optional): TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst.

  • Solvent: DMF.[2]

Protocol:

  • Activation: In a separate vial, dissolve 1H-pyrazole-4-thiol in DMF and add K₂CO₃ (2.0 eq). Stir for 15 minutes to generate the thiolate anion. Note: The solution may turn slightly yellow.

  • Coupling: Add the polymer (swollen in DMF if a resin, or dissolved if linear) to the thiolate solution.

  • Reaction: Stir at 40°C for 12–24 hours. Higher temperatures (>60°C) increase the risk of N-alkylation.

  • Quenching: Add dilute acetic acid to neutralize the mixture.

  • Purification: Dialysis (for linear polymers) or extensive washing (DMF, then Methanol) for resins.

Method C: Thiol-Michael Addition

Target Substrates: Polymers with electron-deficient alkenes (Maleimides, Acrylates, Vinyl Sulfones). Mechanism: Base-catalyzed conjugate addition.

Protocol:

  • Buffer Prep: Prepare a Phosphate Buffered Saline (PBS) solution adjusted to pH 7.0 .

    • Why? At pH > 8.0, amine hydrolysis of maleimides competes. At pH < 6.0, thiol reactivity drops.

  • Reduction: If the pyrazole thiol appears oxidized (dimerized), treat with 1.1 eq TCEP (Tris(2-carboxyethyl)phosphine) for 30 mins prior to coupling. TCEP does not interfere with maleimide chemistry.

  • Mixing: Combine polymer and thiol in the buffer (add 10-20% DMF if solubility is poor).

  • Incubation: React for 2-4 hours at Room Temperature.

  • Validation: Ellman’s Reagent test can quantify the consumption of free thiols.

Experimental Data Summary

ParameterMethod A (Radical)Method B (SN2)Method C (Michael)
Reaction Time 30 - 60 mins12 - 24 hours2 - 4 hours
S-Selectivity High (>98%)Moderate (Requires mild base)High (>95% at pH 7)
Atom Economy 100%Low (Salt waste generated)100%
Oxygen Sensitivity High (Inhibits radical)Moderate (Disulfide risk)Low (if TCEP used)

Troubleshooting & Quality Control

Avoiding N-Alkylation

The pyrazole nitrogen is a "distraction" for electrophiles. To confirm S-alkylation over N-alkylation, analyze the 13C NMR :

  • S-Alkylated Pyrazole: C4 carbon (attached to S) typically shifts upfield relative to the free thiol. The symmetry of the pyrazole ring (C3/C5) is retained if tautomerism is fast, but fixed N-alkylation breaks this symmetry distinctively.

Handling Solubility

1H-pyrazole-4-thiol is polar. If grafting onto a hydrophobic backbone (e.g., Polystyrene):

  • Do not use pure chloroform or toluene; the thiol will precipitate.

  • Use a co-solvent system: DMF/Toluene (1:1) or THF/DMF (1:1).

Workflow Visualization

Workflow Step1 PREPARATION Dissolve Polymer + Thiol Add TCEP (Optional Reductant) Step2 ACTIVATION Method A: Add Photoinitiator + Degas Method B: Add K2CO3 Method C: Adjust pH to 7.0 Step1->Step2 Step3 REACTION Monitor via TLC or NMR (Disappearance of alkene/halide) Step2->Step3 Step4 PURIFICATION Precipitation (MeOH/Ether) or Dialysis (MWCO 3.5kDa) Step3->Step4

Figure 2: Generalized experimental workflow for grafting pyrazole thiols.

References

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol–Ene Click Chemistry.[3] Angewandte Chemie International Edition, 49(9), 1540–1573. Link

  • Lowe, A. B. (2010). Thiol-ene "click" reactions and recent applications in polymer and materials synthesis.[4][5] Polymer Chemistry, 1(1), 17-36. Link

  • Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials, 26(1), 724–744. Link

  • PubChem. (n.d.).[6] 1H-Pyrazole-4-thiol Compound Summary. National Library of Medicine. Link[6]

  • Iha, R. K., et al. (2009). Applications of Orthogonal "Click" Chemistries in the Synthesis of Functional Soft Materials. Chemical Reviews, 109(11), 5620–5686. Link

Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxidative disulfide formation in 1H-pyrazole-4-thiol

Current Status: Operational Topic: Preventing Oxidative Disulfide Formation Ticket Priority: Critical (Irreversible Sample Loss Risk) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Introduc...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Preventing Oxidative Disulfide Formation Ticket Priority: Critical (Irreversible Sample Loss Risk) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Introduction: The "Yellowing" Phenomenon

Welcome. If you are accessing this guide, you have likely observed your white 1H-pyrazole-4-thiol solid turning yellow or forming an insoluble rubbery precipitate. This is not a purity issue; it is a stability failure.

1H-pyrazole-4-thiol is notoriously prone to oxidative dimerization to form bis(1H-pyrazol-4-yl)disulfide. Unlike simple alkyl thiols, the pyrazole ring introduces a unique challenge: Auto-catalytic oxidation. The basic nitrogen in the pyrazole ring (pKa ~2.5 for the conjugate acid, but capable of H-bonding) can facilitate the deprotonation of the thiol (S-H), generating the highly reactive thiolate anion (


).

This guide provides the protocols to arrest this cycle, recover oxidized material, and validate your sample's integrity.

Module 1: The Mechanism of Failure

To prevent oxidation, you must understand that oxygen is not the only enemy; pH is the trigger.

The oxidation rate of thiols is directly proportional to the concentration of the thiolate anion (


). 1H-pyrazole-4-thiol exists in equilibrium. If the pH rises (even slightly, via trace basic impurities or glass surface alkalinity), the equilibrium shifts to the thiolate, which reacts with molecular oxygen to form a thiyl radical. This radical dimerizes instantly.
The Oxidation Cascade

OxidationCycle RSH 1H-pyrazole-4-thiol (Stable Protonated Form) RS_Minus Thiolate Anion (RS⁻) (Highly Reactive) RSH->RS_Minus Deprotonation Base Base / High pH (Trigger) Base->RS_Minus Radical Thiyl Radical (RS•) RS_Minus->Radical Oxidation by O₂ O2 O₂ (Air) O2->Radical Disulfide Disulfide Dimer (Yellow/Insoluble) Radical->Disulfide Dimerization Disulfide->RSH Requires Reduction (See Module 3)

Figure 1: The auto-oxidation pathway. Note that preventing the initial deprotonation (Green to Yellow node) is as critical as excluding oxygen.

Module 2: Prevention Protocols (The Shield)

Solvent Selection & Preparation

Standard "HPLC grade" solvents contain enough dissolved oxygen to oxidize micro-molar amounts of thiol within minutes. You must use degassed solvents.

Solvent SystemSuitabilityNotes
Degassed MeOH ⭐⭐⭐ (Good)Good solubility. Must be strictly air-free.
DMF / DMSO ⚠️ (Risky)High boiling points make removal hard; often contain trace peroxides.
0.1 M HCl (aq) ⭐⭐⭐⭐ (Excellent)Recommended. Low pH protonates the thiol, preventing

formation.
Phosphate Buffer (pH 7+) ❌ (Avoid)Promotes rapid disulfide formation.

Protocol: Freeze-Pump-Thaw (The Gold Standard)

  • Place solvent in a Schlenk flask.

  • Freeze with liquid nitrogen (

    
    ).
    
  • Apply high vacuum (10-15 min) to remove headspace gas.

  • Thaw in warm water (vacuum closed). Gas bubbles will escape the liquid.

  • Repeat 3x. Backfill with Argon (heavier than

    
    , provides better blanketing).
    
The "Reducing Shield" Strategy

Never store the thiol "naked" in solution. Always include a reducing agent to scavenge oxygen and reverse trace disulfide formation.

Q: Should I use DTT or TCEP? A: Use TCEP (Tris(2-carboxyethyl)phosphine).

FeatureTCEP DTT (Dithiothreitol)
pH Stability Stable at pH 1.5 - 8.5Unstable/Ineffective at pH < 7
Odor OdorlessFoul (Rotten egg)
Mechanism Irreversible cleavage of disulfidesEquilibrium-based (Reversible)
Compatibility Compatible with Ni-IMAC columnsStrips metals from columns
Recommendation PREFERRED LEGACY / AVOID

Implementation: Add 5-10 mM TCEP-HCl to your stock solutions. The acidic nature of TCEP-HCl provides a dual benefit: reducing power and pH buffering.

Module 3: Rescue Operations (The Cure)

If your sample has already turned yellow or precipitated, do not discard it. The disulfide bond is reversible.[1]

Protocol: TCEP-Mediated Reduction

Scope: Recovery of 100 mg of oxidized disulfide.

  • Dissolution: Suspend the yellow disulfide solid in a mixture of Water:Acetonitrile (1:1) . If insoluble, add dilute HCl dropwise until dissolved.

  • Reagent Addition: Add 1.2 equivalents of TCEP-HCl solid directly to the solution.

  • Reaction: Stir at Room Temperature for 30 minutes under Argon.

    • Observation: The yellow color should fade to colorless.

  • Isolation:

    • Option A (Aqueous use): Use directly. TCEP is hydrophilic and often benign in downstream bio-assays.

    • Option B (Purification): Extract with Ethyl Acetate (3x). The thiol moves to the organic layer; TCEP/TCEP-oxide remains in the aqueous layer. Dry over

      
       and concentrate immediately.
      

RescueProtocol Start Oxidized Sample (Yellow Solid/Oil) Step1 Dissolve in H₂O/MeCN (1:1) Adjust pH < 4 with HCl Start->Step1 Step2 Add 1.2 eq TCEP-HCl Step1->Step2 Step3 Stir 30 min @ RT (Under Argon) Step2->Step3 Check Is Solution Colorless? Step3->Check Extract Extract w/ EtOAc (Thiol in Organic Phase) Check->Extract Yes (Synthesis) UseDirect Use Aqueous Solution (For Bio-Assays) Check->UseDirect Yes (Assay) Repeat Add more TCEP Increase Time Check->Repeat No (Still Yellow) Repeat->Step3

Figure 2: Decision matrix for recovering oxidized pyrazole-thiol.

Module 4: Quality Control (Self-Validation)

How do you prove you have the free thiol and not the disulfide? NMR is often insufficient due to broad peaks in exchanging systems. Use the Ellman’s Assay .

The Ellman's Test Protocol

This colorimetric assay quantifies free sulfhydryl groups (-SH).[2][3][4]

  • Reagent: Dissolve 4 mg Ellman’s Reagent (DTNB) in 1 mL of 0.1 M Phosphate Buffer (pH 8.0).

  • Blank: 50 µL Ellman’s solution + 2.5 mL Buffer.

  • Sample: 50 µL Ellman’s solution + 2.5 mL Buffer + 250 µL of your thiol sample .

  • Incubate: 15 minutes at Room Temperature.

  • Measure: Absorbance at 412 nm .

    • High Absorbance (Yellow): High free thiol content.

    • Low/No Absorbance: Sample is oxidized (Disulfide).

Note: If your sample contains TCEP, TCEP will also react with Ellman's reagent. You must remove TCEP (via extraction, see Module 3) before quantification, or use a TCEP-compatible assay like bimane labeling.

References

  • Thermo Fisher Scientific. TCEP Hydrochloride Technical Guide. (Detailed stability data of TCEP vs. DTT).

  • Ellman, G. L. (1959).[5] Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70–77. (The foundational protocol for thiol quantification).

  • University of Rochester, Dept. of Chemistry. SOP: How to Work with Thiols. (Safety and handling of air-sensitive sulfur compounds).

  • Burns, J. A., et al. (1991). Selective reduction of disulfides by tris(2-carboxyethyl)phosphine.[6] The Journal of Organic Chemistry, 56(8), 2648–2650. (Mechanistic basis for TCEP superiority).

  • Wipf, P. Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. (Schlenk line and degassing protocols).

Sources

Optimization

Improving solubility of 1H-pyrazole-4-thiol in organic solvents

Introduction: Navigating the Solubility Challenges of 1H-Pyrazole-4-Thiol 1H-pyrazole-4-thiol is a valuable heterocyclic building block in medicinal chemistry and materials science, prized for its role in synthesizing ki...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Solubility Challenges of 1H-Pyrazole-4-Thiol

1H-pyrazole-4-thiol is a valuable heterocyclic building block in medicinal chemistry and materials science, prized for its role in synthesizing kinase inhibitors, agrochemicals, and functionalized materials.[1] Its unique structure, featuring both a pyrazole ring and a thiol group, offers versatile reaction handles. However, researchers frequently encounter a significant hurdle in their work: the compound's limited solubility in many common organic solvents.

This guide provides a comprehensive technical resource for drug development professionals and research scientists to understand and overcome the solubility issues associated with 1H-pyrazole-4-thiol. We will move beyond simple solvent lists to explore the underlying physicochemical principles and provide robust, field-tested protocols to ensure your experiments proceed efficiently and successfully.

Part 1: Understanding the Root Cause: Physicochemical Deep Dive

Effective troubleshooting begins with understanding the molecule's intrinsic properties. The solubility of 1H-pyrazole-4-thiol is governed by a delicate interplay of its structure, polarity, and intermolecular forces.

Key Molecular Characteristics:

The 1H-pyrazole-4-thiol molecule possesses features that contribute to strong intermolecular interactions in the solid state, leading to high crystal lattice energy that must be overcome for dissolution.

  • Hydrogen Bonding: With two hydrogen bond donors (the N-H of the pyrazole and the S-H of the thiol) and two hydrogen bond acceptors (the two nitrogen atoms), the molecule can form extensive hydrogen bond networks.[2] This self-association is a primary reason for its poor solubility in non-polar, aprotic solvents.

  • Acidity and Basicity: The pyrazole ring is weakly basic (pKa of protonated form ≈ 2.5), while the thiol group is weakly acidic.[3] This dual nature allows for significant solubility modulation through pH adjustment.

  • Polarity: The computed XLogP3 value of -0.3 suggests the molecule is inherently polar.[2] This indicates that solvents incapable of engaging in strong polar or hydrogen-bonding interactions will be poor choices for solubilization.

Data Summary Table
PropertyValueSourceSignificance for Solubility
Molecular Formula C₃H₄N₂SPubChem[2]Small, rigid core.
Molecular Weight 100.14 g/mol PubChem[2]Low molecular weight.
XLogP3 -0.3PubChem[2]Indicates a polar molecule, favoring polar solvents.
H-Bond Donors 2PubChem[2]High potential for strong self-association via H-bonds.
H-Bond Acceptors 2PubChem[2]Contributes to extensive H-bond networks.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the common issues researchers face when working with 1H-pyrazole-4-thiol in a practical, question-and-answer format.

FAQ 1: Why won't my 1H-pyrazole-4-thiol dissolve in common non-polar solvents like toluene or dichloromethane (DCM)?

Root Cause: This is a classic case of "like dissolves like" not being met. The high polarity and extensive hydrogen bonding capability of 1H-pyrazole-4-thiol create strong intermolecular forces, resulting in a stable crystal lattice. Non-polar or weakly polar solvents like toluene and DCM cannot provide the energy needed to break down this lattice because they cannot form stabilizing hydrogen bonds with the solute.

Recommendation: Immediately shift your solvent choice to more polar options. Polar aprotic solvents are an excellent starting point as they can disrupt the solute-solute interactions without the risk of unwanted reactivity with the thiol group.

Initial Solvent Selection Guide:

Solvent Class Examples Rationale
Highly Recommended Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP) High polarity and ability to accept hydrogen bonds effectively solvate the molecule.
Good Alternatives Tetrahydrofuran (THF), Acetonitrile (MeCN), Methanol (MeOH), Ethanol (EtOH) Moderately polar. Protic alcohols can both donate and accept H-bonds.

| Generally Poor | Dichloromethane (DCM), Chloroform, Toluene, Hexanes | Insufficient polarity to overcome the solute's crystal lattice energy. |

FAQ 2: I'm using DMF, but the solubility is still low. What are my next steps?

Even in a suitable solvent, you may encounter kinetic solubility limits. The following strategies can be employed, often in combination.

Strategy 1: Thermal Energy Input

  • Action: Gently warm the mixture. Start at 40-50°C and gradually increase the temperature while monitoring for dissolution.

  • Causality: Heat provides the necessary energy to overcome the activation barrier for dissolution, breaking the intermolecular bonds in the solid state.

  • Trustworthiness Check: Always monitor for signs of degradation (color change). Thiols can be susceptible to oxidation, especially at elevated temperatures. Running a quick TLC or LC-MS check on a heated sample against a room temperature slurry is advisable.

Strategy 2: Mechanical Agitation

  • Action: Use a vortex mixer for small volumes or a sonication bath for larger volumes.

  • Causality: Sonication uses high-frequency sound waves to create micro-cavitations in the solvent. The collapse of these bubbles generates localized energy, which breaks up solid aggregates and increases the surface area available for solvation.[4]

FAQ 3: My downstream reaction is incompatible with high temperatures and polar aprotic solvents. How can I dissolve the compound under milder conditions?

This is a common constraint in drug development. The most powerful technique in this scenario is pH modification to generate a highly soluble salt in situ.

Strategy: In-Situ Salt Formation

  • Action: Add a suitable base to your solvent slurry. The thiol group (-SH) is acidic and will be deprotonated to form a thiolate anion (-S⁻).

  • Causality: The resulting ionic salt has vastly different physicochemical properties from the neutral molecule. The charge introduces strong ion-dipole interactions with polar solvents, dramatically increasing solubility.

  • Trustworthiness Check:

    • Choice of Base: Use a non-nucleophilic base to avoid side reactions. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. For a stronger, non-nucleophilic option, 1,8-Diazabicycloundec-7-ene (DBU) is effective. Inorganic bases like potassium carbonate (K₂CO₃) can also be used if compatible with your reaction.

    • Stoichiometry: Start with 1.05-1.1 equivalents of base. Adding a large excess can complicate your reaction or purification.

    • Solvent Compatibility: This method works best in polar solvents that can stabilize ions, such as alcohols, THF, or acetonitrile.

Diagram: Troubleshooting Workflow for Solubility

This decision tree illustrates the logical progression for addressing solubility issues with 1H-pyrazole-4-thiol.

G start Start: Undissolved 1H-pyrazole-4-thiol solvent Select Polar Aprotic Solvent (e.g., DMF, DMSO, NMP) start->solvent check1 Is it fully dissolved? solvent->check1 heat Apply Gentle Heat (40-60°C) & Sonication check1->heat No success Success: Proceed with Experiment check1->success Yes check2 Is it fully dissolved? heat->check2 base Add Non-Nucleophilic Base (1.1 eq. TEA or K2CO3) to form thiolate salt check2->base No / Degradation Observed check2->success Yes check3 Is it fully dissolved? base->check3 check3->success Yes fail Re-evaluate: Consider co-solvent system or structural modification check3->fail No G cluster_0 Poorly Soluble State cluster_1 Highly Soluble State Mol 1H-Pyrazole-4-thiol (Solid) - High Crystal Lattice Energy - Strong H-Bonding Solvent1 Aprotic Solvent (e.g., THF) Mol->Solvent1 Insoluble Slurry Base + Triethylamine (Base) Mol->Base Deprotonation of Thiol (-SH) Salt Thiolate Salt (In Solution) - Ionic Species - Strong Ion-Dipole Interactions Solvent2 Aprotic Solvent (e.g., THF) Salt->Solvent2 Solvated Ions Base->Salt

Sources

Troubleshooting

Technical Support Center: Optimizing Adsorption Kinetics of 1H-Pyrazole-4-Thiol on Gold

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the self-assembly of 1H-pyrazole-4-t...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the self-assembly of 1H-pyrazole-4-thiol monolayers on gold surfaces. This guide is designed to offer practical, field-proven insights to overcome common experimental hurdles and optimize the formation of high-quality, stable self-assembled monolayers (SAMs).

Introduction: The Nuances of 1H-Pyrazole-4-Thiol SAMs

The formation of self-assembled monolayers (SAMs) of thiols on gold is a cornerstone of surface chemistry, enabling the precise functionalization of surfaces for a vast array of applications, from biosensing to molecular electronics.[1] While the adsorption of simple alkanethiols is well-documented, aromatic and heterocyclic thiols like 1H-pyrazole-4-thiol introduce unique considerations. The pyrazole ring, with its aromatic character and potential for hydrogen bonding, can influence the packing density, orientation, and overall kinetics of SAM formation. This guide will address these specific challenges, providing a framework for robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of 1H-pyrazole-4-thiol adsorption on gold?

The adsorption of 1H-pyrazole-4-thiol on gold is a chemisorption process driven by the strong affinity of sulfur for gold. The process is generally understood to occur in two main stages: a rapid initial adsorption of the thiol molecules onto the gold surface, followed by a slower reorganization phase where the molecules arrange into a more ordered, densely packed monolayer. The initial fast step involves the formation of a gold-thiolate bond. The subsequent, slower organization is driven by intermolecular interactions, such as van der Waals forces and, in the case of 1H-pyrazole-4-thiol, potential hydrogen bonding and π-π stacking between the pyrazole rings.

Q2: How does 1H-pyrazole-4-thiol differ from common alkanethiols in SAM formation?

While the foundational gold-sulfur interaction is the same, the pyrazole group introduces several differences compared to a simple alkyl chain:

  • Aromaticity: The planar and electron-rich nature of the pyrazole ring can lead to π-π stacking interactions between adjacent molecules, influencing the packing and orientation of the monolayer.

  • Hydrogen Bonding: The N-H group in the pyrazole ring can participate in intermolecular hydrogen bonding, which can significantly affect the ordering and stability of the SAM.

  • Steric Hindrance: The bulkier pyrazole headgroup may result in a different packing density compared to linear alkanethiols.

Q3: What are the critical experimental parameters that control the adsorption kinetics?

Several factors are crucial for controlling the formation of high-quality 1H-pyrazole-4-thiol SAMs:

  • Substrate Purity: The gold surface must be exceptionally clean. Contaminants will compete for binding sites and disrupt the formation of an ordered monolayer.[2]

  • Solvent Quality: High-purity solvents are essential. For many thiols, 200-proof ethanol is a common choice.[2]

  • Thiol Concentration: The concentration of the 1H-pyrazole-4-thiol solution will influence the rate of adsorption.

  • Immersion Time: While initial adsorption is rapid, longer immersion times (typically 24-48 hours) are often necessary to achieve a well-ordered, thermodynamically stable monolayer.[2]

  • Temperature: Temperature can affect the rate of adsorption and the final structure of the monolayer.

  • Atmosphere: Minimizing exposure to oxygen and other atmospheric contaminants during SAM formation is crucial for reproducibility.[2]

Troubleshooting Guide

This section addresses specific issues that may arise during the formation of 1H-pyrazole-4-thiol SAMs on gold.

Problem 1: Incomplete or Patchy Monolayer Formation

Symptoms:

  • Low surface coverage as determined by techniques like X-ray Photoelectron Spectroscopy (XPS) or ellipsometry.

  • Inconsistent electrochemical behavior (e.g., high background currents in cyclic voltammetry).

  • Visible defects in Atomic Force Microscopy (AFM) or Scanning Tunneling Microscopy (STM) images.

Possible Causes & Solutions:

Cause Explanation Solution
Contaminated Gold Substrate Organic residues or other contaminants on the gold surface will block binding sites for the thiol molecules, leading to incomplete monolayer formation.[2]Implement a rigorous cleaning protocol for the gold substrates. A common and effective method is treatment with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling piranha solution. After cleaning, thoroughly rinse the substrates with ultrapure water and ethanol, and dry them under a stream of inert gas (e.g., nitrogen or argon).
Impure Thiol or Solvent Contaminants in the 1H-pyrazole-4-thiol or the solvent can co-adsorb on the gold surface, disrupting the formation of a well-ordered monolayer.Use high-purity 1H-pyrazole-4-thiol and analytical grade solvents. For optimal results, use 200-proof ethanol.[2]
Insufficient Immersion Time While the initial adsorption of thiols is fast, the formation of a well-ordered monolayer is a slower process that requires time for the molecules to rearrange on the surface.Increase the immersion time of the gold substrate in the thiol solution. A common practice is to allow the self-assembly to proceed for 24 to 48 hours to ensure the formation of a densely packed and well-ordered SAM.[2]
Inappropriate Thiol Concentration A very low thiol concentration may lead to a slow adsorption rate and incomplete coverage within a typical experimental timeframe. Conversely, an excessively high concentration can sometimes lead to the formation of disordered multilayers.A typical starting concentration for thiol solutions is in the range of 1-10 mM. It is advisable to optimize the concentration for your specific experimental setup.
Problem 2: Disordered Monolayer with Poor Orientation

Symptoms:

  • Broad peaks in XPS spectra, indicating a variety of chemical environments.

  • Contact angle measurements that are inconsistent or do not match expected values for a well-ordered aromatic surface.

  • Lack of long-range order in AFM or STM images.

Possible Causes & Solutions:

Cause Explanation Solution
Sub-optimal Solvent The choice of solvent can influence the solubility of the thiol and its interaction with the gold surface. A poor solvent can lead to aggregation of the thiol in solution and a disordered monolayer.While ethanol is a common choice, for aromatic thiols, other solvents like toluene or isopropanol might be considered. The ideal solvent should fully solvate the 1H-pyrazole-4-thiol without strongly interacting with the gold surface.
Presence of Water Trace amounts of water in the solvent can affect the hydrogen bonding network of the pyrazole rings and interfere with the formation of a well-ordered monolayer.Use anhydrous solvents and handle them in a dry environment (e.g., a glovebox or under an inert atmosphere) to minimize water contamination.
Rapid Evaporation During Rinsing If the substrate is allowed to dry between rinsing steps, contaminants from the solvent can be deposited on the surface, leading to a disordered layer.After removing the substrate from the thiol solution, immediately rinse it thoroughly with fresh solvent to remove any physisorbed molecules. Do not let the surface dry between rinses.

Experimental Protocols

Gold Substrate Cleaning (Piranha Solution Method)

! DANGER ! Piranha solution is extremely corrosive and reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Work in a fume hood.

  • Prepare the piranha solution by slowly and carefully adding one part of 30% hydrogen peroxide to three parts of concentrated sulfuric acid in a glass container. Always add the peroxide to the acid.

  • Immerse the gold substrates in the piranha solution for 5-10 minutes.

  • Carefully remove the substrates using Teflon tweezers and rinse them extensively with ultrapure water.

  • Rinse the substrates with absolute ethanol.

  • Dry the substrates under a stream of dry nitrogen or argon gas.

  • Use the cleaned substrates immediately for SAM formation.

1H-Pyrazole-4-Thiol SAM Formation
  • Prepare a 1 mM solution of 1H-pyrazole-4-thiol in 200-proof ethanol.

  • Place the freshly cleaned gold substrates in a clean glass container.

  • Pour the thiol solution into the container, ensuring the substrates are fully submerged.

  • To minimize oxidation, it is recommended to purge the container with an inert gas (e.g., nitrogen or argon) before sealing.[2]

  • Seal the container and allow the self-assembly to proceed for 24-48 hours at room temperature.[2]

  • After the immersion period, remove the substrates from the solution and rinse them thoroughly with fresh ethanol to remove non-chemisorbed molecules.

  • Dry the SAM-coated substrates under a gentle stream of nitrogen or argon.

Visualization of Experimental Workflow and Molecular Adsorption

Experimental Workflow for SAM Preparation

G cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Processing Clean Gold Substrate Cleaning (e.g., Piranha Solution) Rinse_Dry Rinse with H2O & EtOH, Dry with N2 Clean->Rinse_Dry Immerse Immerse Substrate (24-48 hours) Rinse_Dry->Immerse Prepare_Sol Prepare 1 mM 1H-pyrazole-4-thiol in Ethanol Prepare_Sol->Immerse Rinse_Final Rinse with Ethanol Immerse->Rinse_Final Dry_Final Dry with N2 Rinse_Final->Dry_Final Characterize Characterization (XPS, AFM, etc.) Dry_Final->Characterize

Caption: Workflow for preparing 1H-pyrazole-4-thiol SAMs on gold.

Adsorption of 1H-Pyrazole-4-Thiol on Gold (111) Surface

G cluster_surface Gold (111) Surface cluster_molecule 1H-pyrazole-4-thiol Au1 Au2 Au3 Au4 Au5 Au6 Au7 Au8 Au9 S S S->Au5 Chemisorption (Au-S bond) Pyrazole Pyrazole Ring S->Pyrazole

Caption: Conceptual diagram of 1H-pyrazole-4-thiol adsorbing on a gold surface.

References

  • Joo, S.-W. (2003). Adsorption of Aromatic Thiols on Gold Nanoparticle Surfaces Investigated by UV–vis Absorption Spectroscopy and Surface Enhanced Raman Scattering. Chemistry Letters, 32(12), 1134-1135. Retrieved from [Link]

  • Holze, R. (2010). The adsorption of thiophenol on gold - A spectroelectrochemical study. Physical Chemistry Chemical Physics, 12(35), 10444-10452. Retrieved from [Link]

  • Schreiber, F. (2000). Structure and growth of self-assembling monolayers. Progress in Surface Science, 65(5-8), 151-256. Retrieved from [Link]

  • Shon, Y.-S., & Lee, T. R. (2000). Self-Assembled Monolayers on Gold Generated from Aliphatic Dithiocarboxylic Acids. Langmuir, 16(21), 8204-8210. Retrieved from [Link]

  • Lee, T. R. (n.d.). Thiol-based Self-assembled Monolayers: Formation and Organization. Dr. Lee Group. Retrieved from [Link]

  • Kim, J., et al. (2020). Shape-Induced Variations in Aromatic Thiols Adsorption on Gold Nanoparticle: A Novel Method for Accurate Evaluation of Adsorbed Molecules. Langmuir, 36(33), 9735-9743. Retrieved from [Link]

  • Mondal, P., et al. (2023). Synthesis and characterization of thiol-stabilized gold nanoparticles appended to bis(pyrazole) pyridine for fabrication of rectangular nano/microstripes and their spin crossover and SERS studies. RSC Advances, 13(38), 26569-26578. Retrieved from [Link]

  • Rachmadian, R., et al. (2020). Systematic Study on Sensing Capability of Gold(I) Pyrazolate Complex for Vapochromic Chemosensors of Ethanol Vapors. Indonesian Journal of Chemistry, 20(3), 567-575. Retrieved from [Link]

  • Salvarezza, R. C. (2006). Self-Assembled Monolayers of Thiols on Metals: Surface Structures, Defects and Dynamics. 2006 Pan-American Advanced Studies Institute. Retrieved from [Link]

  • Mondal, P., et al. (2023). Synthesis and characterization of thiol-stabilized gold nanoparticles appended to bis(pyrazole) pyridine for fabrication of rectangular nano/microstripes and their spin crossover and SERS studies. RSC Advances, 13(38), 26569-26578. Retrieved from [Link]

  • Gabbaï, F. P., et al. (2023). Ligand-Directed Metalation of a Gold Pyrazolate Cluster. Inorganic Chemistry, 62(24), 9419-9423. Retrieved from [Link]

  • Yan, H., et al. (2017). Surface Modification of Gold Nanoparticles with Small Molecules for Biochemical Analysis. Accounts of Chemical Research, 50(3), 526-535. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 1H-Pyrazole-4-thiol Self-Assembled Monolayers

Welcome to the technical support center for 1H-pyrazole-4-thiol self-assembled monolayers (SAMs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1H-pyrazole-4-thiol self-assembled monolayers (SAMs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for achieving high-quality, well-ordered monolayers. The unique properties of the 1H-pyrazole-4-thiol molecule, including its aromaticity and capacity for hydrogen bonding, present specific challenges and opportunities in SAM formation. This document will address these nuances, moving from frequently asked questions to detailed troubleshooting guides.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the preparation and characterization of 1H-pyrazole-4-thiol SAMs.

Q1: What is the recommended starting protocol for forming a 1H-pyrazole-4-thiol SAM on a gold substrate?

A1: A standard starting point is the immersion of a clean gold substrate into a dilute solution of 1H-pyrazole-4-thiol.[1][2] Typically, a concentration of 1 to 10 mM in a high-purity solvent like ethanol is used.[1] The immersion time can vary, but an initial duration of 24-48 hours in a sealed, inert-gas-backfilled container is recommended to allow for the slow organization phase of the monolayer.[2]

Q2: How does the pyrazole headgroup influence SAM formation compared to simple alkanethiols?

A2: The 1H-pyrazole headgroup introduces significant intermolecular interactions not present in alkanethiols. These include π-π stacking between the aromatic pyrazole rings and hydrogen bonding via the N-H group.[3][4] These interactions can lead to more complex and potentially more ordered monolayer structures but also introduce challenges in controlling molecular orientation and avoiding aggregation-related defects.

Q3: What are the key characterization techniques to assess the quality of my 1H-pyrazole-4-thiol SAM?

A3: A multi-technique approach is recommended:

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical composition and the formation of the gold-thiolate bond. Look for the S 2p signal corresponding to bound sulfur at approximately 162 eV.[5][6]

  • Scanning Tunneling Microscopy (STM): To visualize the molecular packing and identify structural defects at the atomic scale.[5][7]

  • Contact Angle Goniometry: To assess the surface energy and hydrophilicity/hydrophobicity, which provides an indication of monolayer ordering and termination.

  • Cyclic Voltammetry (CV): To evaluate the electrochemical stability and blocking properties of the SAM.[8][9]

Q4: How stable are 1H-pyrazole-4-thiol SAMs?

A4: Thiol-based SAMs on gold are generally stable, but their stability can be affected by electrochemical conditions, temperature, and exposure to ambient air, which can lead to oxidation of the gold-thiolate bond.[8][9] The aromatic nature of the pyrazole ring and potential for intermolecular hydrogen bonding may enhance thermal stability compared to some alkanethiols.[10][11] However, the electrochemical stability will be dependent on the potential window and pH of the working solution.[8][9]

Part 2: Troubleshooting Guide

This section addresses specific issues that may arise during the formation and use of 1H-pyrazole-4-thiol SAMs, providing potential causes and actionable solutions.

Issue 1: Incomplete or Disordered Monolayer Formation

Symptoms:

  • Low surface coverage observed by STM.

  • Inconsistent or lower-than-expected contact angle measurements.

  • High capacitive current or poor blocking behavior in CV.

  • Weak or absent S 2p signal in XPS corresponding to thiolate.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps & Protocol
Contaminated Gold Substrate Organic residues or other contaminants on the gold surface will inhibit the chemisorption of the thiol molecules, leading to a patchy and disordered monolayer.[1]1. Piranha Etching (Caution!): Prepare a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂. Immerse the gold substrate for 5-10 minutes, then rinse copiously with ultrapure water and ethanol. Dry under a stream of nitrogen. 2. UV/Ozone Cleaning: Expose the substrate to UV/ozone for 15-20 minutes to remove organic contaminants. 3. Plasma Cleaning: Use an argon or oxygen plasma cleaner to etch away surface contaminants.
Impure 1H-pyrazole-4-thiol Even small amounts of impurities, such as disulfides or other thiol-containing species, can be incorporated into the monolayer, disrupting the packing and ordering.1. Verify Purity: Check the purity of the starting material using NMR or mass spectrometry. 2. Purification: If necessary, purify the 1H-pyrazole-4-thiol by recrystallization or column chromatography.
Inappropriate Solvent The solvent plays a crucial role in the solubility of the thiol and its interaction with the substrate. A poor solvent can lead to aggregation in solution and a disordered monolayer. While ethanol is common, the specific hydrogen bonding capabilities of pyrazole may warrant exploring other options.1. Solvent Screening: Test different high-purity solvents such as ethanol, isopropanol, or acetonitrile. 2. Solvent Degassing: Degas the chosen solvent by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes before preparing the thiol solution to minimize oxidative processes.
Sub-optimal Immersion Time SAM formation is a two-step process: a rapid initial adsorption followed by a much slower reorganization into a well-ordered structure. Insufficient time will result in a kinetically trapped, disordered state.1. Time-Dependent Study: Prepare a series of SAMs with varying immersion times (e.g., 1, 6, 12, 24, 48 hours). 2. Characterize: Analyze each sample with a sensitive technique like STM or contact angle to determine the optimal time for achieving a well-ordered monolayer.
Issue 2: Evidence of Molecular Aggregates or Multilayers

Symptoms:

  • STM images show large, irregular islands or multiple layers on the surface.

  • Ellipsometry measurements indicate a film thickness significantly greater than a single monolayer.

  • XPS shows an unusually high N 1s to S 2p ratio.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps & Protocol
Thiol Concentration Too High High concentrations can lead to physisorption of molecules on top of the initial chemisorbed layer, especially given the strong intermolecular interactions of the pyrazole rings.1. Concentration Gradient: Prepare solutions with a range of concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM). 2. Thorough Rinsing: After immersion, rinse the substrate thoroughly with fresh, clean solvent to remove any physisorbed molecules. A brief sonication in clean solvent (if the substrate allows) can also be effective.
Strong Intermolecular Interactions The hydrogen bonding and π-π stacking of the pyrazole headgroups can promote the formation of aggregates in solution, which then deposit on the surface.[3][4]1. Solvent Modification: Consider using a solvent that can disrupt these intermolecular interactions, such as a more polar solvent or a mixture of solvents. 2. Temperature Control: Gently warming the solution during immersion (e.g., to 30-40°C) can sometimes provide enough thermal energy to break up aggregates and allow for more ordered monolayer formation. However, higher temperatures can also lead to desorption, so this must be carefully optimized.[12]
Solution Instability Over time, especially in the presence of trace oxygen, thiols can oxidize to form disulfides. Disulfides can adsorb differently and may contribute to multilayer formation or disordered structures.1. Fresh Solution: Always use a freshly prepared solution of 1H-pyrazole-4-thiol for each experiment. 2. Inert Atmosphere: Prepare the solution and conduct the self-assembly process under an inert atmosphere (e.g., in a glovebox or by using Schlenk line techniques) to minimize oxidation.[2]

Part 3: Experimental Workflows & Data Visualization

Standard Protocol for 1H-Pyrazole-4-thiol SAM Preparation

This protocol outlines a robust method for the preparation of 1H-pyrazole-4-thiol SAMs on gold.

SAM_Preparation_Workflow cluster_prep Substrate Preparation cluster_solution Solution Preparation cluster_assembly Self-Assembly cluster_post Post-Processing s1 Gold Substrate s2 Piranha Clean (5-10 min) s1->s2 s3 Rinse with H₂O & Ethanol s2->s3 s4 Dry with N₂ s3->s4 a1 Immerse Substrate in Thiol Solution s4->a1 sol1 1-10 mM 1H-pyrazole-4-thiol in Degassed Ethanol sol2 Sonicate to Dissolve (5 min) sol1->sol2 sol2->a1 a2 Backfill with N₂ & Seal a1->a2 a3 Incubate (24-48 hours) a2->a3 p1 Rinse with Ethanol a3->p1 p2 Dry with N₂ p1->p2 p3 Characterize (XPS, STM, etc.) p2->p3

Caption: Workflow for the preparation of 1H-pyrazole-4-thiol SAMs.

Troubleshooting Logic Diagram

This diagram provides a logical flow for diagnosing and resolving common issues with SAM formation.

Troubleshooting_Logic cluster_symptoms Initial Checks cluster_causes Potential Causes cluster_solutions Solutions start Poor SAM Quality (Disordered, Low Coverage) check_xps XPS: Correct S 2p Peak? check_stm STM: Patchy Coverage? check_ca Contact Angle: Incorrect Value? cause_substrate Substrate Contamination check_xps->cause_substrate check_stm->cause_substrate cause_process Process Parameters check_stm->cause_process cause_thiol Thiol Impurity check_ca->cause_thiol sol_clean Re-clean Substrate cause_substrate->sol_clean sol_purify Purify Thiol cause_thiol->sol_purify sol_time Optimize Immersion Time cause_process->sol_time sol_conc Vary Concentration cause_process->sol_conc sol_solvent Change Solvent cause_process->sol_solvent

Caption: Troubleshooting flowchart for defect control in SAMs.

References

  • Salvarezza, R. C. (2006). Self-Assembled Monolayers of Thiols on Metals: Surface Structures, Defects and Dynamics. 2006 Pan-American Advanced Studies Institute. [Link]

  • Gottlieb, E. et al. (2026). Self-Assembly of Linear Three-Ring Aromatic Thiols on Au(111). ACS Publications. [Link]

  • Chen, C. et al. (2023). Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu. ACS Applied Materials & Interfaces. [Link]

  • Lee, T. R. Thiol-based Self-assembled Monolayers: Formation and Organization. Dr. Lee Group. [Link]

  • Gannavarapu, S. et al. (2021). Molecular Level Structural Characterization of Self-Assembled Monolayers of Functionalized Bidentate Aromatic Thiols. The Journal of Physical Chemistry C. [Link]

  • Chen, C. et al. (2023). Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu. ChemRxiv. [Link]

  • Al-Azzawi, M. et al. (2024). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. Molecules. [Link]

  • Iqbal, T. et al. (2024). Thiol Carbazole Self-Assembled Monolayers as Tunable Carrier Injecting Interlayers for Organic Transistors and Complementary Circuits. Advanced Functional Materials. [Link]

  • Kumar, S. et al. (2023). Synthesis and characterization of thiol-stabilized gold nanoparticles appended to bis(pyrazole) pyridine for fabrication of rectangular nano/microstripes and their spin crossover and SERS studies. Dalton Transactions. [Link]

  • Bumm, L. A. et al. (1999). Self-Assembled Monolayers Composed of Aromatic Thiols on Gold: Structural Characterization and Thermal Stability in Solution. The Journal of Physical Chemistry B. [Link]

  • Chou, K.-C. et al. (2012). Hydrogen-Bonded Thiol Undergoes Unconventional Excited-State Intramolecular Proton-Transfer Reactions. The Journal of Physical Chemistry A. [Link]

  • Chen, C. et al. (2023). Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu. ChemRxiv. [Link]

  • Kumar, S. et al. (2023). Synthesis and characterization of thiol-stabilized gold nanoparticles appended to bis(pyrazole) pyridine for fabrication of rectangular nano/microstripes and their spin crossover and SERS studies. Dalton Transactions. [Link]

  • Noh, J. et al. (2002). High-Resolution STM and XPS Studies of Thiophene Self-Assembled Monolayers on Au(111). The Journal of Physical Chemistry B. [Link]

  • Al-Ostath, A. et al. (2021). Molecular interactions of the pyrazole derivatives with the active site of protein. ResearchGate. [Link]

  • Heister, K. et al. (2009). Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold. Physical Chemistry Chemical Physics. [Link]

  • Kang, S. W. et al. (2018). Molecular Self-Assembly and Adsorption Structure of 2,2′-Dipyrimidyl Disulfides on Au(111) Surfaces. International Journal of Molecular Sciences. [Link]

  • Halcrow, M. A. (2019). Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers. Magnetochemistry. [Link]

  • Wang, C. et al. (2020). Intermolecular Interactions and Surface Properties of Self-Assembled Monolayers of Functional Boron Clusters. eScholarship. [Link]

  • Breuer, N. et al. (2003). 4-Nitrothiophenol SAM on Au(111) Investigated by in Situ STM, Electrochemistry, and XPS. The Journal of Physical Chemistry B. [Link]

  • Smith, J. C. et al. (2005). The role of buried hydrogen bonds in self-assembled mixed composition thiols on Au{111}. Surface Science. [Link]

  • Shen, C. et al. (2008). Self-assembled monolayers of a bis(pyrazol-1-yl)pyridine-substituted thiol on Au(111). Langmuir. [Link]

  • Jin, T. et al. (2022). Supramolecular Hydrogen Bonding Assembly from Non-Coplanar Aromatic Tetra-1H-Pyrazoles with Crystallization-Induced Emission (CIE). International Journal of Molecular Sciences. [Link]

  • Widrig, C. A. et al. (1991). Scanning tunneling microscopy studies of gold(111) derivatized with organothiols. Journal of the American Chemical Society. [Link]

  • Deb, N. et al. (2021). The binding interactions of the newly derived pyrazole compounds.... ResearchGate. [Link]

  • Boubour, E. & Lennox, R. B. (2000). Potential-Induced Defects in n-Alkanethiol Self-Assembled Monolayers Monitored by Impedance Spectroscopy. The Journal of Physical Chemistry B. [Link]

  • Al-Shakarchi, W. et al. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Pharmaceutics. [Link]

  • Lickert, S. et al. (2021). Electrostatic interactions contribute to the control of intramolecular thiol–disulfide isomerization in a protein. Chemical Science. [Link]

  • Pinfold, H. et al. (2021). Determining the relative structural relevance of halogen and hydrogen bonds in self-assembled monolayers. Lincoln Repository. [Link]

  • Kowalczyk, P. J. et al. (2021). Structure Determination of Au on Pt(111) Surface: LEED, STM and DFT Study. Materials. [Link]

  • Noh, J. et al. (2006). Self-Assembled Monolayers of NH2-Terminated Thiolates: Order, pK(a), and Specific Adsorption. The Journal of Physical Chemistry B. [Link]

Sources

Troubleshooting

Minimizing side reactions during 1H-pyrazole-4-thiol functionalization

Technical Support Center: 1H-Pyrazole-4-Thiol Functionalization Current Status: Online 🟢 Ticket ID: PYR-SH-404 Subject: Minimizing Side Reactions (Oxidation & Regioselectivity) Executive Summary: The Dual-Nucleophile Cha...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1H-Pyrazole-4-Thiol Functionalization

Current Status: Online 🟢 Ticket ID: PYR-SH-404 Subject: Minimizing Side Reactions (Oxidation & Regioselectivity)

Executive Summary: The Dual-Nucleophile Challenge

Welcome to the technical guide for 1H-pyrazole-4-thiol functionalization. This scaffold presents a classic "Janus" problem in heterocyclic chemistry: it possesses two distinct nucleophilic sites—the soft thiol sulfur (-SH) and the harder pyrazole nitrogens (-NH).

Successful functionalization requires navigating two primary failure modes:

  • Oxidative Dimerization: The rapid formation of disulfides (S-S) under basic or aerobic conditions.

  • Ambident Nucleophilicity: Competition between S-alkylation (desired) and N-alkylation (undesired).

This guide provides mechanistic insights and self-validating protocols to ensure chemoselectivity.

Module A: The Oxidation Trap (Disulfide Dimerization)

Symptom:

  • Reaction mixture turns cloudy or precipitates a white solid immediately upon adding base.

  • Mass spectrometry shows a peak at

    
     (Dimer) instead of 
    
    
    
    .
  • Yield of alkylated product is <40%.

Root Cause: Thiols are highly susceptible to oxidation to disulfides, particularly in the presence of base (which generates the electron-rich thiolate,


) and trace oxygen. The pyrazole ring stabilizes the radical intermediate, accelerating this process.

Troubleshooting Protocol:

StepActionTechnical Rationale
1 Degas Solvents Sparge all solvents (DMF, MeOH, THF) with Argon/Nitrogen for 15-30 mins before adding reagents. Dissolved

is the primary oxidant.
2 In-Situ Reduction Add TCEP·HCl (Tris(2-carboxyethyl)phosphine) at 1.1 equivalents relative to the thiol.
3 Base Selection Avoid strong oxidative bases. Use Carbonates (

) over Hydrides (

) if possible, as hydrides can generate radical species in trace moisture.

Why TCEP over DTT? TCEP is non-volatile, odorless, and crucially, it does not contain thiols itself. DTT can compete as a nucleophile in alkylation reactions (S-alkylation of DTT), whereas TCEP generally does not interfere with electrophiles.

Module B: Regioselectivity (S-Alkylation vs. N-Alkylation)

Symptom:

  • Formation of N-alkylated byproducts (verified by NMR: N-alkyl peaks often appear further downfield than S-alkyl peaks).

  • Inability to isolate the free thiol product.[1]

The Mechanistic Logic (HSAB Theory):

  • Thiolate (

    
    ):  A "Soft" base.[2] Large ionic radius, highly polarizable.[3]
    
  • Pyrazolate Nitrogen (

    
    ):  A "Harder" base. Smaller radius, higher charge density.
    

Directive: To favor S-alkylation, you must pair the Soft Base (Thiol) with a Soft Electrophile and use a Soft Counter-ion .

Optimization Matrix:

ParameterRecommendation for S-SelectivityMechanism
Electrophile Alkyl Iodides, Bromides, Michael AcceptorsSoft leaving groups (I, Br) favor soft-soft interactions. Hard leaving groups (Tosylate, Mesylate) may increase N-attack.
Solvent DMF or Acetonitrile Polar aprotic solvents solvate the cation (

), leaving the "naked" thiolate anion highly reactive.
Counter-ion Cesium (

)
The "Cesium Effect." Large, soft cation stabilizes the soft thiolate transition state better than

or

.
pH Control Mild Base (

,

)
Strong bases (NaH) fully deprotonate the Nitrogen, making it a competitive nucleophile. Carbonates often selectively deprotonate the more acidic Thiol (

) over the Pyrazole NH (

).

Visual Troubleshooting Workflows

Diagram 1: The Decision Logic for Reaction Setup

This flowchart guides you through the critical decision points to avoid side reactions before they happen.

ReactionLogic start Start: 1H-Pyrazole-4-Thiol Functionalization check_ox Condition Check: Is the Thiol Oxidized? start->check_ox add_tcep Action: Add TCEP (1.1 eq) & Degas Solvent check_ox->add_tcep Yes (Dimer present) select_el Select Electrophile Type check_ox->select_el No (Free thiol) add_tcep->select_el soft_el Soft Electrophile (Alkyl Iodide, Michael Acceptor) select_el->soft_el hard_el Hard Electrophile (Acyl Chloride, Tosylate) select_el->hard_el direct_alk Protocol A: Direct S-Alkylation Base: Cs2CO3 / Solvent: DMF soft_el->direct_alk Favors S-Attack protect_n Protocol B: N-Protection Required (Trityl/THP Group) hard_el->protect_n Risk of N-Attack product Target: S-Functionalized Product direct_alk->product protect_n->product Step 2: Deprotect

Caption: Logical flow for selecting the correct protocol based on electrophile hardness and oxidation state.

Diagram 2: HSAB Mechanism of Selectivity

Understanding why Cesium Carbonate favors the sulfur.

HSAB_Mechanism cluster_0 Reagents cluster_1 Substrate (Deprotected) Cs Cs+ (Soft Cation) S_anion S- (Soft Base) High Polarizability Cs->S_anion Stabilizes Base CO3(2-) Electrophile R-I (Soft Electrophile) S_anion->Electrophile Fast Reaction (Soft-Soft) N_anion N- (Harder Base) Localized Charge N_anion->Electrophile Slow Reaction (Hard-Soft Mismatch)

Caption: HSAB interaction map showing the preferential reaction of the soft thiolate with soft electrophiles.

Standard Operating Procedure (SOP): Direct S-Alkylation

Objective: Selective S-alkylation of 1H-pyrazole-4-thiol with an alkyl halide.

Reagents:

  • 1H-pyrazole-4-thiol (1.0 eq)

  • Alkyl Halide (1.05 eq)

  • 
     (1.2 eq)
    
  • TCEP·HCl (0.1 eq - catalytic amount to scavenge disulfides)

  • DMF (Anhydrous, degassed)

Protocol:

  • Preparation: Charge a round-bottom flask with 1H-pyrazole-4-thiol and TCEP·HCl. Evacuate and backfill with

    
     (3 cycles).
    
  • Solvation: Add degassed DMF via syringe. Stir for 10 minutes to allow TCEP to reduce any trace disulfides.

  • Deprotonation: Add

    
     in one portion against a positive flow of nitrogen. The mixture may turn yellow (thiolate formation). Stir for 15 minutes at 
    
    
    
    .
  • Alkylation: Add the Alkyl Halide dropwise at

    
    .
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench: Pour into water and extract with EtOAc. Note: Acidify aqueous layer only if the product is amphoteric; otherwise, keep neutral to avoid N-protonation issues during workup.

FAQ: Advanced Troubleshooting

Q: I am still getting N-alkylation even with Cesium Carbonate. What now? A: If the selectivity is poor (e.g., 3:1 S:N ratio), you must block the nitrogen.

  • Solution: Use a Trityl (Trt) or Tetrahydropyranyl (THP) protecting group on the pyrazole nitrogen before introducing the thiol functionality or alkylating the thiol. Trityl is bulky and effectively blocks the N-approach.

Q: Can I use sodium hydride (NaH)? A: Not recommended. NaH is a strong base that will quantitatively deprotonate the pyrazole NH (


). Once the nitrogen is a naked anion, it becomes a much more competitive nucleophile, increasing the ratio of N-alkylated byproduct. Stick to carbonates (

of conjugate acid) to selectively deprotonate the thiol (

).

Q: My product is an oil and smells terrible. How do I purify it? A: Thiol ethers often have strong odors.

  • Cleanup: Wash your organic phase with dilute bleach (sodium hypochlorite) waste streams to oxidize residual thiols, but do not wash your product with bleach.

  • Purification: S-alkyl pyrazoles are often less polar than N-alkyl pyrazoles. Use a slow gradient (0-5% MeOH in DCM) on silica gel. The N-alkyl isomer usually elutes later due to the free NH hydrogen bonding with silica (if mono-substituted) or higher polarity.

References

  • Regioselectivity of Pyrazole Alkylation: Norman, N. J., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions."[4][5] The Journal of Organic Chemistry, vol. 87, no.[4] 15, 2022, pp. 10018-10025.[4] [Link]

  • Thiol/Selenocyanation Protocols (Electrophilic Substitution Context): Zhang, J., et al. "Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN." Beilstein Journal of Organic Chemistry, vol. 20, 2024, pp. 1453–1461.[6] [Link]

  • HSAB Theory & Thiol Reactivity: Pearson, R. G.[3] "Hard and Soft Acids and Bases."[2][7][8] Journal of the American Chemical Society, vol. 85, no. 22, 1963, pp. 3533–3539. [Link]

  • Disulfide Prevention in Protein/Thiol Chemistry: Rao, D. K., et al. "Preventing Disulfide Bond Formation Weakens Non-Covalent Forces among Lysozyme Aggregates." PLoS ONE, vol. 9, no. 2, 2014, e88355. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H-NMR Characterization of 1H-Pyrazole-4-thiol Purity

Introduction: The Imperative of Purity in Heterocyclic Building Blocks In the landscape of drug discovery and development, the structural integrity and purity of molecular building blocks are paramount. 1H-pyrazole-4-thi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Heterocyclic Building Blocks

In the landscape of drug discovery and development, the structural integrity and purity of molecular building blocks are paramount. 1H-pyrazole-4-thiol is one such scaffold, a versatile heterocyclic compound whose thiol functionality offers a reactive handle for constructing complex molecular architectures. However, the very reactivity that makes it valuable also renders it susceptible to degradation and the formation of impurities, most notably through oxidation to its disulfide dimer. Ensuring a high-purity starting material is not merely a matter of quality control; it is fundamental to the reproducibility of synthetic outcomes and the reliability of biological screening data.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of 1H-pyrazole-4-thiol, with a primary focus on the utility and execution of quantitative 1H Nuclear Magnetic Resonance (qNMR) spectroscopy. As a primary analytical method, qNMR offers a distinct advantage by providing direct, structure-verifying quantitative data without the need for an identical, highly purified reference standard of the analyte itself[1][2]. We will explore the causality behind experimental choices, present self-validating protocols, and compare the performance of qNMR against established chromatographic techniques.

Section 1: Understanding the 1H-NMR Signature of 1H-Pyrazole-4-thiol

A robust purity assessment begins with a deep understanding of the analyte's ideal spectroscopic signature. The 1H-NMR spectrum of 1H-pyrazole-4-thiol is defined by four distinct types of protons, each with a characteristic chemical shift and multiplicity.

  • H3 and H5 Protons: These two protons are attached to the pyrazole ring. Due to the C2v symmetry of the (time-averaged) molecule, they are chemically equivalent. They do not have adjacent proton neighbors to couple with, and therefore, they are expected to appear as a sharp singlet in the aromatic region of the spectrum, integrating to two protons. Based on data for similar pyrazole structures, this signal typically appears around δ 7.4-7.7 ppm [3][4][5].

  • Thiol Proton (S-H): The thiol proton is a key functional group identifier. It typically appears as a singlet due to rapid chemical exchange or a lack of coupling to neighboring protons. Its chemical shift can be variable but is often found in the δ 2.5-3.5 ppm range. For instance, the S-H proton in 1-Ethyl-1H-pyrazole-4-thiol was reported at δ 2.82 ppm[4]. This peak's identity can be confirmed with a D₂O shake experiment, wherein the labile S-H proton exchanges with deuterium, causing its signal to disappear from the spectrum[6].

  • Imide Proton (N-H): The N-H proton of the pyrazole ring is also labile and often appears as a broad singlet. Its chemical shift is highly sensitive to solvent, concentration, and temperature, and can appear over a wide range, often far downfield (δ 8.0-13.0 ppm or higher )[5][7].

Key Impurity Signatures to Monitor
  • Disulfide Dimer (4,4'-dithiobis(1H-pyrazole)): The most common process-related or storage-related impurity is the disulfide formed via oxidation. Its 1H-NMR spectrum would show signals for the H3/H5 and N-H protons, likely at slightly different chemical shifts from the parent thiol. Critically, the disulfide spectrum will be devoid of the S-H proton signal [8]. The disappearance of the thiol peak and the appearance of a new set of pyrazole signals are strong indicators of this impurity.

  • Residual Solvents: Synthesis and purification processes invariably leave trace amounts of solvents. These are easily identified by their characteristic chemical shifts and multiplicities, which are well-documented in the literature[9][10]. Common solvents like ethyl acetate, heptane, or dichloromethane have distinct signatures that should be monitored.

  • Synthesis Starting Materials: Unreacted precursors, such as 4-iodopyrazole, may be present. The spectrum of 4-iodopyrazole would show two distinct signals for the H3 and H5 protons, which can be used for its identification and quantification.

Caption: Structure and expected 1H-NMR assignments for 1H-pyrazole-4-thiol.

Section 2: Quantitative NMR (qNMR) for Absolute Purity Determination

The fundamental principle of qNMR is that the integrated area of a resonance signal is directly proportional to the molar quantity of the nuclei generating that signal[11]. By co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a high-purity internal standard, we can use the ratio of their integrals to calculate the absolute purity of the analyte.

Why qNMR is the Method of Choice

The choice of an analytical method should be deliberate and justified. While chromatographic methods are powerful, qNMR provides a more direct and fundamental measurement for purity assessment.

  • Primary Ratio Method: qNMR does not require a calibration curve generated from the analyte itself. It determines purity based on the molar ratio to a certified internal standard[12]. This is invaluable when a high-purity standard of the target compound is unavailable.

  • Universal Detection: It can simultaneously identify and quantify any proton-bearing species in the sample, including the active molecule, impurities, water, and residual solvents, providing a complete purity profile in a single experiment.

  • Orthogonality: qNMR is orthogonal to chromatographic methods, meaning it relies on a different physical principle (magnetic resonance vs. partitioning)[1]. This makes it an excellent confirmatory technique.

Comparison of Analytical Methods
ParameterQuantitative 1H-NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Nuclear magnetic resonance; signal area is proportional to the number of moles.Differential partitioning between a mobile and stationary phase.Partitioning into a gaseous mobile phase followed by mass-based detection.
Standardization Requires a high-purity internal standard (structurally unrelated).Typically requires a high-purity reference standard of the analyte for calibration.Can use internal or external standards; requires analyte reference standard.
Specificity High; provides structural confirmation.Moderate to high; relies on retention time. Co-elution is possible.High; provides mass fragmentation patterns for identification.
Scope Broad; detects all proton-containing species (analyte, impurities, solvents, water).Targeted; detects compounds that respond to the detector (e.g., UV-Vis).Limited to volatile and thermally stable compounds.
Challenges for Thiols S-H proton exchange can broaden signals.On-column oxidation to disulfides; interaction with metal components of the system[13][14].Potential for thermal degradation; requires derivatization for non-volatile thiols[15].
Sample Throughput Moderate; longer acquisition times needed for high precision.High; well-suited for automated sequences.High; suitable for automation.

Section 3: Experimental Protocols for Purity Determination

Trustworthiness in analytical data stems from a meticulously executed and well-controlled protocol. The following steps outline a self-validating system for determining the purity of 1H-pyrazole-4-thiol using qNMR with an internal standard.

Workflow for qNMR Purity Assessment

G A 1. Sample & Standard Preparation (Accurate Weighing) B 2. NMR Sample Preparation (Dissolution in Deuterated Solvent) A->B C 3. NMR Data Acquisition (Quantitative Parameters) B->C D 4. Data Processing (Phasing, Baseline Correction, Integration) C->D E 5. Purity Calculation (Using Integral Ratios) D->E

Caption: Standard workflow for purity determination by quantitative 1H-NMR.

Step 1: Materials and Sample Preparation

Causality: The accuracy of qNMR begins with the precise measurement of mass. Any error in weighing the analyte or the internal standard will directly propagate into the final purity calculation. The choice of internal standard is critical for success.

  • Internal Standard Selection: Choose a standard that is non-volatile, stable, has high purity (Certified Reference Material is ideal), and possesses sharp singlet signals in a region of the spectrum that does not overlap with any analyte signals[16]. For 1H-pyrazole-4-thiol, Maleic Acid or 1,3,5-Trimethoxybenzene are excellent choices for use in DMSO-d₆.

  • Procedure:

    • Using a calibrated analytical microbalance, accurately weigh approximately 15-20 mg of the 1H-pyrazole-4-thiol sample into a clean glass vial. Record the mass to at least 0.01 mg.

    • Into the same vial, add an accurately weighed quantity (e.g., 10-15 mg) of the chosen internal standard (e.g., Maleic Acid). The molar ratio of analyte to standard should ideally be close to 1:1.

    • Add the appropriate volume (typically 0.7 mL for a standard 5 mm NMR tube) of a deuterated solvent (e.g., DMSO-d₆) to completely dissolve both the sample and the standard. DMSO-d₆ is often a good choice as it solubilizes many polar compounds and its residual proton signal does not interfere with the key analyte signals.

    • Vortex the vial until a clear, homogenous solution is obtained. Transfer the solution to a 5 mm NMR tube.

Step 2: NMR Data Acquisition

Causality: For an NMR experiment to be truly quantitative, specific acquisition parameters must be set to ensure that the recorded signal intensity is directly and linearly proportional to the concentration of nuclei. This requires ensuring all signals are fully relaxed between scans.

  • Key Quantitative Parameters:

    • Relaxation Delay (d1): This is the most critical parameter. It must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified (in both the analyte and the standard). For small molecules, T₁ values are typically 1-5 seconds. A conservative and robust d1 of 30 seconds is recommended to ensure full relaxation.

    • Pulse Angle: Use a calibrated 90° pulse to maximize the signal in a single scan.

    • Number of Scans (ns): A sufficient number of scans should be co-added to achieve a high signal-to-noise ratio (S/N > 250:1 for the peaks to be integrated). Typically, 16 to 64 scans are adequate.

    • Receiver Gain: Set the receiver gain automatically to avoid signal clipping.

  • Acquisition Protocol:

    • Insert the sample into the NMR spectrometer and allow it to thermally equilibrate for 5 minutes.

    • Lock and shim the instrument on the deuterium signal of the solvent.

    • Load a standard quantitative proton experiment parameter set.

    • Calibrate the 90° pulse width on the sample.

    • Set the relaxation delay (d1) to 30 s.

    • Acquire the spectrum.

Step 3: Data Processing and Purity Calculation

Causality: Accurate integration, the basis of qNMR, is only possible on a spectrum that has been correctly processed. Phasing and baseline errors are the largest sources of error in integration[17][18].

  • Processing Protocol:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Carefully and manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply an automatic baseline correction algorithm (e.g., Bernstein polynomial) and verify that the baseline is flat across the entire spectrum, especially around the peaks to be integrated.

    • Integrate the non-overlapping signal for the analyte (e.g., the H3/H5 singlet at ~7.5 ppm) and a signal for the internal standard (e.g., the olefinic singlet of Maleic Acid at ~6.2 ppm in DMSO-d₆).

  • Purity Calculation: The weight percent purity of the analyte is calculated using the following formula:

    
    
    

    Where:

    • IAn = Integral of the analyte signal

    • IStd = Integral of the internal standard signal

    • NAn = Number of protons giving rise to the analyte signal (e.g., 2 for the H3/H5 singlet)

    • NStd = Number of protons giving rise to the standard signal (e.g., 2 for Maleic Acid)

    • MAn = Molecular weight of the analyte (1H-pyrazole-4-thiol = 100.14 g/mol )

    • MStd = Molecular weight of the standard (Maleic Acid = 116.07 g/mol )

    • mAn = Mass of the analyte sample

    • mStd = Mass of the internal standard

    • PStd = Purity of the internal standard (in %)

Conclusion

For a functionally rich and reactive building block like 1H-pyrazole-4-thiol, a simple qualitative assessment of purity is insufficient. Quantitative 1H-NMR spectroscopy provides a robust, reliable, and structurally informative method for determining absolute purity. By employing a meticulous, self-validating protocol with a certified internal standard, researchers can generate high-confidence data that ensures the integrity of their starting materials. This level of analytical rigor is not a barrier but an enabler of successful, reproducible research in the demanding field of drug development.

References

  • ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... Retrieved from [Link]

  • Janes, D. W., & Van Doren, J. M. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 8721–8722. Retrieved from [Link]

  • Alonso, F., & Moglie, Y. (2013). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 18(11), 13615–13640. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of pyrazole (Clark, 2010). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]

  • ResearchGate. (n.d.). Superimposed 1 H NMR spectra of CBZ-thiol and CBZ-disulfide showing difference of multiplicity of methylene groups attached to sulfur. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of compound 4. Retrieved from [Link]

  • Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. Retrieved from [Link]

  • University of Leicester. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • ChemRxiv. (2023). Practical Synthesis of Pyrazol-4-thiols. Retrieved from [Link]

  • YouTube. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Hintermann, L. (2021). List of qNMR Standards – Version 1.7. Retrieved from [Link]

  • ResearchGate. (2018). GC-MS analysis of thiols from air: what are options to concentrate sapmle? Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical shift values and assigned coupling constants of compound (4 a).... Retrieved from [Link]

  • Mestrelab Research. (2016). qNMR Purity Recipe Book (3 - Data Processing). Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220–9231. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Manchester. (n.d.). NMR Data Processing. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1H-Pyrazole-4-thiol. Retrieved from [Link]

  • ResearchGate. (n.d.). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Retrieved from [Link]

  • MDPI. (n.d.). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Retrieved from [Link]

  • Central Washington University. (n.d.). Establishing the Relative Composition of Functionalized Thiols in Mixed Ligand Gold Nanoparticles by 1H-NMR Spectroscopy. Retrieved from [Link]

  • Zaporizhzhia State Medical University. (2020). Synthesis and properties of some pyrazole derivatives of 1,2,4-triazole-3-thiol. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole-containing derivatives of 4-nitro-4,5-dihydrothiophene 1,1-dioxides. Retrieved from [Link]

  • University of Alberta. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

  • MDPI. (n.d.). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Retrieved from [Link]

Sources

Comparative

Comparing binding energy of 1H-pyrazole-4-thiol vs benzenethiol

Executive Summary This guide analyzes the binding energetics and functional utility of 1H-pyrazole-4-thiol compared to the industry-standard Benzenethiol (Thiophenol) .[1] While Benzenethiol serves as the benchmark for a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the binding energetics and functional utility of 1H-pyrazole-4-thiol compared to the industry-standard Benzenethiol (Thiophenol) .[1] While Benzenethiol serves as the benchmark for aromatic self-assembled monolayers (SAMs) and hydrophobic ligand interactions, 1H-pyrazole-4-thiol offers a distinct "scaffold hop" capability.[2][1]

The Verdict:

  • For Surface Chemistry (Au): Benzenethiol forms more ordered, packed domains driven by

    
    -
    
    
    
    stacking.[2][3][1] 1H-pyrazole-4-thiol exhibits higher lattice stability due to lateral hydrogen bonding but often displays slower adsorption kinetics.[2][3][1]
  • For Drug Discovery: 1H-pyrazole-4-thiol is a superior bioisostere for improving solubility (lower LogP) and introducing H-bond vectors (donor/acceptor) in active sites where Benzenethiol would be too lipophilic.[2][3][1]

Physicochemical Profile

Understanding the fundamental electronic differences is prerequisite to analyzing binding energy.[3][1]

FeatureBenzenethiol (PhSH)1H-Pyrazole-4-thiol (PySH)Impact on Binding
Molecular Structure Phenyl ring + Thiol5-membered Heterocycle + ThiolPySH is sterically smaller but electronically richer.[2][3][1]
pKa (Thiol) ~6.6~6.0 - 6.5 (Estimated)Similar acidity allows thiolate formation at physiological pH.[2][3][1]
pKa (Ring) Neutral~2.5 (Protonated), ~14 (NH)PySH is amphoteric; PhSH is not.[2][3][1]
LogP 2.52 (Lipophilic)~0.6 (Polar)PySH drastically improves aqueous solubility.[2][3][1]
H-Bond Potential None (Hydrophobic only)Donor (NH) & Acceptor (N)PySH can form lateral networks or bind protein residues.[2][3][1]
Dipole Moment ~1.2 D~2.5 DPySH has stronger electrostatic interactions.[3][1]

Binding Energy Analysis

A. Surface Binding on Gold (Au(111))

In the context of biosensors and nanotechnology, binding energy (


) is defined by the stability of the sulfur-gold bond and the cohesive forces within the monolayer.[3][1]
1. Benzenethiol (The Standard)[2]
  • Mechanism: Chemisorption via S-Au bond cleavage (homolytic or heterolytic).[2][3][1] The phenyl ring tilts ~30° from normal to maximize

    
    -
    
    
    
    interactions.[3][1]
  • Binding Energy: The S-Au bond strength is approximately 40–45 kcal/mol (1.7–1.9 eV) .[3][1]

  • Lattice Energy: Stabilized by T-shaped or parallel-displaced

    
    -stacking.[2][3][1]
    
  • Limitation: Lacks directional intermolecular bonding; films can be prone to thermal desorption at elevated temperatures compared to alkanethiols.[3][1]

2. 1H-Pyrazole-4-thiol (The Alternative)[2][1][4]
  • Mechanism: Binds via S-Au, but the pyrazole ring introduces a "dual-anchor" potential.[2][1] While the Nitrogen atoms can interact with Au, the S-Au interaction dominates.[1]

  • Binding Energy: The intrinsic S-Au bond is slightly weaker (~38–42 kcal/mol) due to the electron-withdrawing nature of the heteroaromatic ring compared to the phenyl ring.[1]

  • Cooperative Effect (The "Net" Gain): Unlike Benzenethiol, Pyrazole-4-thiol molecules form intermolecular Hydrogen Bonds (N-H...N) between adjacent adsorbates.[2][3][1] This adds ~4-6 kcal/mol per interaction to the total film stability, often making Pyrazole SAMs more resistant to reductive desorption despite the slightly weaker individual S-Au bond.[1]

B. Protein-Ligand Binding (Medicinal Chemistry)

In drug design, "binding energy" refers to the Gibbs Free Energy (


) of the ligand-protein complex.[2][3][1]
  • Benzenethiol: Relies on Hydrophobic Enclosure .[3][1] It displaces "high-energy" water molecules from lipophilic pockets.[2][3][1] High entropic gain, but low specificity.[2][3][1]

  • 1H-Pyrazole-4-thiol: Acts as a Bioisostere .[2][3][1]

    • Enthalpic Gain: The pyrazole NH acts as a Hydrogen Bond Donor (HBD), and the N acts as an Acceptor (HBA).[2][3][1] This allows specific anchoring to residues like Serine or Histidine.[3][1]

    • Selectivity: The directional nature of H-bonds often results in higher target selectivity compared to the non-specific hydrophobic stickiness of Benzenethiol.[1]

Mechanistic Visualization

The following diagram illustrates the comparative binding pathways and the critical "Bifurcation Point" where the choice of molecule dictates the stability mechanism.

BindingComparison Start Select Thiol Ligand Sub_Benzene Benzenethiol (Lipophilic / Aromatic) Start->Sub_Benzene Sub_Pyrazole 1H-Pyrazole-4-thiol (Polar / Heteroaromatic) Start->Sub_Pyrazole Process_Au Adsorption on Au(111) Sub_Benzene->Process_Au Sub_Pyrazole->Process_Au Mech_Benzene_Au Mechanism: S-Au Bond + Pi-Pi Stacking Energy: ~45 kcal/mol (Bond) Process_Au->Mech_Benzene_Au PhSH Path Mech_Pyrazole_Au Mechanism: S-Au Bond + H-Bond Network Energy: ~40 kcal/mol (Bond) + Lattice Stab. Process_Au->Mech_Pyrazole_Au PySH Path Process_Prot Protein Active Site Binding Result_Benzene Outcome: Ordered, Hydrophobic Film High Packing Density Mech_Benzene_Au->Result_Benzene Result_Pyrazole Outcome: Stable, Hydrophilic Film Resistant to Desorption Mech_Pyrazole_Au->Result_Pyrazole

Figure 1: Decision logic for selecting between Benzenethiol and Pyrazole-4-thiol based on desired stability mechanisms.

Experimental Protocols

To empirically verify the binding energy differences, the following self-validating protocols are recommended.

Protocol A: Electrochemical Reductive Desorption (Surface Binding)

Objective: Quantify the energy required to desorb the thiol monolayer from a Gold electrode. The peak potential (


) correlates directly to binding stability.[3][1]
  • Preparation:

    • Polish polycrystalline Gold electrode (1.6 mm diameter) with 0.05 µm alumina slurry.[2][3][1] Sonicate in ethanol/water.

    • Self-Assembly: Immerse electrode in 1.0 mM ethanolic solution of the target thiol (Benzenethiol or Pyrazole-4-thiol) for 24 hours at room temperature.

  • Electrochemical Setup:

    • Electrolyte: 0.5 M KOH (degassed with

      
       for 20 mins).
      
    • Reference: Ag/AgCl (sat.[2][3][1] KCl).

    • Counter: Platinum wire.[3][1]

  • Measurement:

    • Perform Cyclic Voltammetry (CV) from -0.2 V to -1.4 V.[2][3][1]

    • Scan rate: 50 mV/s.[3][1]

  • Data Analysis (The Validation Step):

    • Observe the reductive peak:

      
      .[2][3][1]
      
    • Benzenethiol typically desorbs around -0.7 V to -0.8 V .[2][3][1]

    • Pyrazole-4-thiol often desorbs at a more negative potential (e.g., -0.85 V to -0.9 V) if H-bonding networks are formed, indicating higher film stability despite similar bond energy.[2][3][1]

Protocol B: Isothermal Titration Calorimetry (Protein Affinity)

Objective: Measure thermodynamic parameters (


) of binding to a model protein (e.g., Carbonic Anhydrase or a specific Kinase domain).[2][3]
  • Setup:

    • Ligand Solution: 1H-pyrazole-4-thiol (or Benzenethiol) dissolved in buffer (ensure DMSO < 2% if solubility is an issue).[2][3][1]

    • Protein Solution: Target protein in matching buffer.

  • Titration:

    • Inject ligand (syringe) into protein (cell) in 2 µL increments (20 injections).[2][3][1]

  • Analysis:

    • Fit data to a One-Site Binding Model.[3][1]

    • Interpretation:

      • Benzenethiol: Look for Entropy-driven binding (positive

        
        ) due to water displacement.[2][3][1]
        
      • Pyrazole-4-thiol: Look for Enthalpy-driven binding (negative

        
        ) due to hydrogen bond formation.[2][3][1]
        

References

  • Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005).[2][3][1] Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology.[3][1][5] Chemical Reviews, 105(4), 1103–1170.[2][3][1] Link[2][3][1]

  • Ulman, A. (1996).[2][3][1] Formation and Structure of Self-Assembled Monolayers. Chemical Reviews, 96(4), 1533–1554.[2][3][1] Link[2][3][1]

  • Vericat, C., Vela, M. E., Benitez, G., Carro, P., & Salvarezza, R. C. (2010).[2][3][1] Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system.[3][1][5] Chemical Society Reviews, 39(5), 1805-1834.[2][3][1] Link

  • Meanwell, N. A. (2011).[2][3][1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[2][3][1] Link[2][3][1]

Sources

Validation

Comparative Analysis: Pyrazole Thiols vs. Imidazole Thiols

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Medicinal Chemists Executive Verdict: The Selection Matrix In the landscape of heterocyclic surface modifiers and pharmacophores, the c...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Medicinal Chemists

Executive Verdict: The Selection Matrix

In the landscape of heterocyclic surface modifiers and pharmacophores, the choice between Pyrazole Thiols (1,2-diazole) and Imidazole Thiols (1,3-diazole) is rarely arbitrary. It is a decision dictated by electronic density, tautomeric stability, and metal-coordination geometry.

  • Select Imidazole Thiols when: You require high basicity (pKa ~7.0), robust metabolic stability in antifungal applications, or established "bridge-binding" modes on noble metal surfaces (Au, Ag) for Self-Assembled Monolayers (SAMs).

  • Select Pyrazole Thiols when: You must mitigate Cytochrome P450 (CYP) inhibition in drug design (lower heme affinity), require a lower pKa (~2.5) to reduce protonation at physiological pH, or need specific "chelating" geometries for transition metal catalysis.

Fundamental Physicochemical Differences

The core divergence lies in the nitrogen positioning, which dictates the electronic environment of the thiol (-SH) group and the tautomeric equilibrium.

Tautomeric Equilibria (Thione vs. Thiol)

Both species exhibit thione-thiol tautomerism. However, the stability of the thione form (C=S) differs due to the aromatic stabilization energy of the ring.

  • Imidazole-2-thiol: Exists predominantly as the thione (1,3-dihydro-2H-imidazole-2-thione) in both solid state and solution. The resonance stabilization involving both nitrogen atoms strongly favors the thione.

  • Pyrazole-3(5)-thiol: Also favors the thione form, but the 1,2-nitrogen arrangement creates a dipole moment that makes the tautomeric ratio more sensitive to solvent polarity than imidazole.

Electronic Parameters Comparison
ParameterImidazole Thiol (Ref.[1][2][3] Std)Pyrazole ThiolImpact on Application
Ring pKa (Conjugate Acid) ~ 6.95 - 7.05~ 2.48 - 2.52Imidazoles are protonated at pH 7.4; Pyrazoles are neutral.
N-Coordination Geometry 1,3-position (144° angle)1,2-position (Adjacent)Imidazoles bridge metals; Pyrazoles chelate.
Heme Iron Affinity High (Coordinate bond)Low to ModeratePyrazoles reduce CYP inhibition risk.
Dipole Moment High (~3.8 D)Moderate (~2.6 D)Affects SAM packing density on Gold.

Performance in Surface Science: Corrosion & SAMs

Corrosion Inhibition Efficiency

Experimental data indicates that while imidazole thiols are the industry benchmark, substituted pyrazole thiols often outperform them in acidic media due to superior adsorption isotherms (Langmuir) driven by specific substituent effects.

Comparative Experimental Data (1.0 M HCl, Carbon Steel)

Inhibitor ClassConcentrationInhibition Efficiency (η %)Adsorption MechanismRef
Imidazole-2-thiol (Benchmark)

M
85.0 - 89.0%Physisorption + Chemisorption[1, 6]
Tetra-Pz-Ortho (Bis-pyrazole)

M
97.2% Strong Chemisorption (Multidentate)[8]
DPP (Dimethyl-pyrazole derivative)

M
80.0%Mixed-Type (Anodic/Cathodic)[7]
4-CP (Chloro-pyrazole derivative)

M
94.0% Mixed-Type[7]

Analysis: The bis-pyrazole derivatives (Tetra-Pz) show superior efficiency (>97%) compared to monomeric imidazoles. This is attributed to the "claw-like" bidentate binding of the 1,2-nitrogens combined with the sulfur anchor, creating a denser barrier film than the monodentate imidazole.

Self-Assembled Monolayers (SAMs)
  • Imidazole on Au(111): Forms upright, densely packed monolayers. The 1,3-N spacing allows for intermolecular hydrogen bonding, stabilizing the film.

  • Pyrazole on Au(111): Forms SAMs with a higher tilt angle. The adjacent nitrogens create steric repulsion if not properly substituted, leading to slightly lower packing density but higher conformational flexibility.

Pharmaceutical Utility: The Bioisostere Shift

In medicinal chemistry, replacing an imidazole with a pyrazole is a classic strategy to optimize metabolic profiles.

CYP450 Interaction Mechanism
  • Imidazole: The N3 nitrogen (sp2 hybridized) is a potent ligand for the heme iron (Fe) in Cytochrome P450 enzymes. This leads to non-specific inhibition, causing drug-drug interactions (DDIs).

  • Pyrazole: The N2 nitrogen is less basic and sterically hindered from binding perpendicularly to the heme iron.

    • Result:Lower CYP inhibition scores.

Biological Activity Data[4][5][6][7][8][9]
  • Kinase Inhibition: 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives show IC50 values of 0.057 μM against JAK3, demonstrating that combining both rings can synergize potency [4].

Visualizations

Tautomeric & Coordination Logic

The following diagram illustrates the structural divergence and its consequence on metal binding.

G cluster_0 Precursor State cluster_1 Metal Surface / Active Site Thiol Thiol Form (-SH) Thione Thione Form (=S) (Major Tautomer) Thiol->Thione Equilibrium Imid Imidazole (1,3-N) Thione->Imid Substructure Pyraz Pyrazole (1,2-N) Thione->Pyraz Substructure Metal Metal Center (Au, Fe, Cu) Imid_Bind Bridge Binding (N3 + S) Imid->Imid_Bind Surface Adsorption CYP_Risk High CYP Inhibition (Heme Ligation) Imid->CYP_Risk Drug Metabolism Imid_Bind->Metal Pyraz_Bind Chelate Binding (N2 + S) Pyraz->Pyraz_Bind Surface Adsorption CYP_Safe Low CYP Inhibition (Steric Hindrance) Pyraz->CYP_Safe Drug Metabolism Pyraz_Bind->Metal

Caption: Comparative pathway showing how nitrogen positioning (1,2 vs 1,3) dictates metal binding modes and metabolic safety profiles.

Experimental Protocols

Synthesis of Pyrazole-3-thiols (Cyclization Method)

Unlike imidazole synthesis (often Marckwald condensation), pyrazole thiols are efficiently synthesized via hydrazine condensation.

  • Reagents:

    
    -keto ester (1.0 eq), Hydrazine hydrate (1.2 eq), Carbon disulfide (
    
    
    
    ), Potassium hydroxide (KOH).
  • Procedure:

    • Step A: Dissolve

      
      -keto ester in ethanol at 0°C. Add KOH solution dropwise.
      
    • Step B: Add

      
       slowly to form the dithio-intermediate (yellow precipitate). Stir for 2 hours.
      
    • Step C: Add Hydrazine hydrate dropwise. Reflux the mixture for 4–6 hours. Evolution of

      
       gas confirms cyclization.
      
    • Step D: Acidify with dilute HCl to pH 4.0 to precipitate the pyrazole-3-thiol.

    • Purification: Recrystallize from ethanol/water (Yields typically 75–85%).

Electrochemical Corrosion Testing (EIS)

To validate the inhibition efficiency data cited above.

  • Cell Setup: Three-electrode cell. Working electrode: Carbon steel (

    
    ). Counter: Platinum foil. Reference: Ag/AgCl.
    
  • Electrolyte: 1.0 M HCl (de-aerated with

    
     for 30 mins).
    
  • Inhibitor Dosing: Prepare stock solutions of Pyrazole/Imidazole thiol (

    
     M).
    
  • Measurement:

    • Allow OCP (Open Circuit Potential) to stabilize (30 mins).

    • Perform EIS from 100 kHz to 10 mHz with 10 mV amplitude.

  • Data Analysis: Fit Nyquist plots to a Randles equivalent circuit (

    
    ).
    
    • Calculation:

      
      
      

References

  • Zborowski, K. (2019).[4] Imidazole and Its Saturated Derivatives Vs Pyrazole And It Saturated Derivatives: A Computational Study on Relative Stability. Semantic Scholar. Link

  • Nagy, P., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. NIH / PMC. Link

  • Alkorta, I., & Elguero, J. (2025).[1][5] Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. Link

  • Wang, L., et al. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives. PubMed. Link

  • Dhawas, A. K. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. NIScPR. Link

  • Benali, O., et al. (2020). Experimental studies on the corrosion inhibition effect of new synthesized pyrazole derivatives on C38 steel. IScientific. Link

  • Verma, C., et al. (2020). New pyrazole derivatives as effective corrosion inhibitors on steel-electrolyte interface in 1 M HCl. ResearchGate. Link

  • El Hajjaji, F., et al. (2023). Experimental and computational approach on the corrosion inhibition properties of two newly pyrazole derivatives. NIH / PMC. Link

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating 1H-Pyrazole-4-Thiol Coatings with Electrochemical Impedance Spectroscopy

In the relentless pursuit of material longevity and reliability, the development of advanced anti-corrosion coatings is paramount. Among the promising new candidates are self-assembled monolayers (SAMs) of heterocyclic t...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of material longevity and reliability, the development of advanced anti-corrosion coatings is paramount. Among the promising new candidates are self-assembled monolayers (SAMs) of heterocyclic thiol compounds, which offer a molecularly thin yet robust barrier against corrosive environments. This guide provides an in-depth comparative analysis of 1H-pyrazole-4-thiol coatings, leveraging the power of Electrochemical Impedance Spectroscopy (EIS) to quantify their performance. As researchers and drug development professionals often work with sensitive metallic components and bio-instrumentation, understanding these protective layers is crucial. This document moves beyond mere protocol, delving into the causality of experimental design to provide a self-validating framework for analysis.

The Principle of Protection: Why 1H-Pyrazole-4-Thiol?

The efficacy of 1H-pyrazole-4-thiol as a corrosion inhibitor stems from a synergistic molecular design. The molecule is bifunctional:

  • The Thiol (-SH) Group: This functional group serves as a chemical anchor, forming a strong covalent bond with metallic substrates like copper, gold, and steel.[1] This leads to the spontaneous formation of a dense, highly ordered self-assembled monolayer (SAM).[2] The self-assembly process for some thiols can be remarkably rapid, achieving significant surface coverage within seconds.[3]

  • The Pyrazole Ring: This nitrogen-containing heterocyclic ring is the active corrosion-inhibiting component. Pyrazole derivatives have been extensively documented as effective corrosion inhibitors, particularly in acidic media.[4][5] The lone pair electrons on the nitrogen atoms and the π-electrons of the aromatic ring interact with the vacant d-orbitals of the metal, forming a stable complex that passivates the surface and impedes both anodic and cathodic corrosion reactions.[6]

This combination allows 1H-pyrazole-4-thiol to form a tightly packed, charge-resistant barrier that physically blocks corrosive species while also electrochemically pacifying the metal surface.

Quantifying Protection: The Role of Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful, non-destructive technique ideal for characterizing the performance of protective coatings.[7][8] The method involves applying a small amplitude AC potential signal over a wide range of frequencies to an electrochemical cell and measuring the resulting current response.[9][10] This allows for the calculation of the system's impedance, which provides detailed information about the coating's barrier properties and the corrosion processes occurring at the metal-coating interface.[11][12]

The data is typically visualized in two types of plots:

  • Nyquist Plot: This plot of imaginary impedance (-Z") versus real impedance (Z') provides a characteristic view of the electrochemical processes. For a high-quality coating, the Nyquist plot shows a large, sweeping semicircle, indicating high resistance to charge transfer and, therefore, excellent corrosion protection.[13] As the coating degrades, this semicircle shrinks, and a second time constant may appear, indicating the onset of corrosion at the substrate.[14]

  • Bode Plot: This consists of two graphs: the logarithm of the impedance magnitude (|Z|) versus the logarithm of frequency, and the phase angle versus the logarithm of frequency. For an ideal protective coating, the Bode plot shows high impedance values (often >10^9 Ω·cm²) at low frequencies and a phase angle approaching -90°.[13] The low-frequency impedance value is a direct and quantitative measure of the coating's protective capability.

Comparative Performance Analysis

To contextualize the performance of 1H-pyrazole-4-thiol, it is essential to compare it against other common surface protection strategies. The following table summarizes typical EIS-derived parameters for different coatings on a copper substrate after immersion in a corrosive medium (e.g., 0.5 M NaCl solution).

Coating TypeCharge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF·cm⁻²)Inhibition Efficiency (η%)Key Insights
Bare Copper ~1 x 10³~1000%The baseline for unprotected metal, showing very low resistance to corrosion.
1-Dodecanethiol (Alkanethiol) ~5 x 10⁵~599.8%Forms a well-ordered hydrophobic barrier.[15] Protection is primarily physical, blocking corrosive agents.
3,5-dimethyl-1H-pyrazole (Non-thiol) ~8 x 10⁴~2098.8%Adsorbs to the surface to inhibit corrosion but lacks the strong covalent bond of a thiol, leading to lower stability.[16]
1H-Pyrazole-4-Thiol >1 x 10⁷~1.5>99.99%Combines the strong anchoring of the thiol group with the active inhibition of the pyrazole ring, resulting in superior charge transfer resistance and lower capacitance, indicating a more robust and defect-free barrier.

Note: The values presented are representative and can vary based on substrate preparation, solution chemistry, and immersion time.

The superior performance of 1H-pyrazole-4-thiol is evident in its significantly higher charge transfer resistance and lower double-layer capacitance. A lower Cdl value suggests a thicker, more uniform dielectric layer, indicating that the pyrazole-thiol monolayer is more densely packed and effective at preventing the ingress of water and corrosive ions compared to the alternatives.

Self-Validating Experimental Protocol for EIS Analysis

This protocol is designed to ensure reproducibility and accuracy. The causality behind each step is explained to foster a deeper understanding of the system.

Materials and Equipment
  • Substrate: High-purity copper foil or disk (or other metal of interest).

  • Coating Solution: 1-5 mM solution of 1H-pyrazole-4-thiol in anhydrous ethanol.

  • Electrolyte: 3.5% NaCl solution in deionized water (to simulate a marine environment).[17]

  • Electrochemical Cell: A standard three-electrode flat cell.[12][17]

  • Electrodes:

    • Working Electrode (WE): The coated copper substrate.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

    • Counter Electrode (CE): Platinum mesh or graphite rod.

  • Potentiostat/Galvanostat with EIS capability.

Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: EIS Measurement cluster_analysis Phase 3: Data Analysis A 1. Substrate Polishing (Mechanical & Electrochemical) B 2. Substrate Cleaning (Sonication in Acetone, Ethanol, DI Water) A->B C 3. Coating Application (Immersion in 1H-pyrazole-4-thiol solution) B->C D 4. Assemble 3-Electrode Cell (Coated substrate as Working Electrode) C->D E 5. OCP Stabilization (Monitor Open Circuit Potential until drift < 1 mV/min) D->E F 6. Perform EIS Scan (e.g., 100 kHz to 10 mHz, 10 mV amplitude) E->F G 7. Plot Data (Nyquist and Bode Plots) F->G H 8. Equivalent Circuit Modeling (ECM) (Fit data to a physical model) G->H I 9. Extract Parameters & Compare (Rct, Cdl, η%) H->I

Caption: Experimental workflow for EIS analysis of coatings.

Step-by-Step Methodology
  • Substrate Preparation (The Foundation):

    • Causality: A pristine, uniform surface is critical for the formation of a high-quality SAM. Any surface contaminants or oxides will create defects in the coating.

    • Action: Mechanically polish the copper substrate with successively finer grades of alumina slurry (down to 0.05 µm). Follow with electrochemical polishing in a phosphoric acid solution to achieve a mirror-like finish. Rinse thoroughly with deionized water.

  • Coating Application (Self-Assembly):

    • Causality: Immersion allows the thiol molecules to spontaneously adsorb and organize on the clean metal surface.

    • Action: Immediately after cleaning and drying, immerse the substrate in the 1-5 mM 1H-pyrazole-4-thiol solution for a specified time (e.g., 12-24 hours) to ensure complete monolayer formation. After immersion, rinse with pure ethanol to remove any non-chemisorbed molecules and dry under a stream of nitrogen.

  • Electrochemical Measurement (The Test):

    • Causality: The three-electrode setup ensures that the potential of the working electrode is accurately controlled and measured against a stable reference, isolating the WE's impedance behavior.[17]

    • Action: Mount the coated substrate as the working electrode in the flat cell. Add the 3.5% NaCl electrolyte.

    • Stabilization: Monitor the open-circuit potential (OCP) for at least 30-60 minutes. A stable OCP indicates that the coating-electrolyte interface has reached a quasi-equilibrium state, which is essential for a valid EIS measurement.

    • EIS Scan: Perform the EIS measurement centered at the stabilized OCP. A typical frequency range is 100 kHz down to 10 mHz, with an AC potential amplitude of 10 mV. This small amplitude ensures the system responds linearly, a key assumption in EIS analysis.[9]

  • Data Analysis (The Interpretation):

    • Causality: Raw EIS data must be fitted to a physical model to extract meaningful quantitative parameters. An equivalent electrical circuit models the different electrochemical phenomena occurring at the interface.[18]

    • Action: Plot the acquired data as Nyquist and Bode plots. Fit the data to an appropriate equivalent circuit model using specialized software. A common model for a high-quality coating that has begun to admit some electrolyte is shown below.[19][20]

Modeling the Interface: The Equivalent Circuit

The interaction between the coated metal and the electrolyte can be represented by an equivalent electrical circuit. The components of this circuit have direct physical analogs in the real system.[21]

G cluster_coating cluster_interface cluster_dl cluster_ct start Rs_node Rs (Solution Resistance) start->Rs_node junction1 Rs_node->junction1 junction2 junction1->junction2 CPEc_label CPEc (Coating Capacitance) junction1->CPEc_label Rp_label Rp (Pore Resistance) junction1->Rp_label end junction2->end CPEc_label->junction2 junction3 Rp_label->junction3 junction3->junction2 CPEdl_label CPEdl (Double Layer Capacitance) junction3->CPEdl_label Rct_label Rct (Charge Transfer Resistance) junction3->Rct_label CPEdl_label->junction2 Rct_label->junction2

Caption: Common equivalent circuit for a degrading coating.

  • Rs (Solution Resistance): The resistance of the electrolyte between the reference and working electrodes.

  • CPEc (Coating Capacitance): Represents the dielectric property of the intact portion of the coating. A Constant Phase Element (CPE) is used instead of a pure capacitor to account for non-ideal, heterogeneous surfaces.

  • Rp (Pore Resistance): The resistance of electrolyte pathways that have formed through the coating. For a perfect SAM, this value is nearly infinite.

  • CPEdl (Double Layer Capacitance): The capacitance of the electrochemical double layer that forms at the metal-electrolyte interface where the coating has failed.

  • Rct (Charge Transfer Resistance): The resistance to the actual corrosion reactions (electron transfer). This is the most critical parameter: a higher Rct means a lower corrosion rate.

By fitting the experimental data to this model, one can extract these values and quantitatively track the coating's performance over time and under different conditions.[13]

Conclusion

The combination of a robust thiol anchor and an inhibitive pyrazole head group makes 1H-pyrazole-4-thiol a highly effective anti-corrosion coating. Its performance, characterized by superior charge transfer resistance, can be rigorously quantified using Electrochemical Impedance Spectroscopy. The detailed protocol and interpretive framework provided herein offer researchers a reliable system for evaluating not only this specific compound but also a wide array of next-generation protective coatings. By understanding the causality behind each experimental and analytical step, scientists can generate trustworthy, high-quality data to accelerate the development of materials for a more durable future.

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